Benzyl but-3-ynylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOHXIQXZHWLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl but-3-ynylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway and underlying mechanism for the formation of benzyl but-3-ynylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. The described methodology is based on well-established principles of amine protection chemistry, providing a robust route to this target compound.
Synthesis Pathway
The synthesis of this compound is achieved through a single-step reaction involving the protection of the primary amine of but-3-yn-1-amine with a benzyloxycarbonyl (Cbz) group. This is a standard and widely utilized transformation in organic chemistry, known for its efficiency and high yields. The protecting agent employed is benzyl chloroformate.
The overall reaction is as follows:
But-3-yn-1-amine + Benzyl Chloroformate → this compound
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of but-3-yn-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated carbamate. A base present in the reaction mixture then deprotonates the nitrogen, yielding the final product, this compound, and a salt byproduct.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the N-Cbz protection of primary amines.[1]
Materials:
-
But-3-yn-1-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve but-3-yn-1-amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
To this solution, add sodium bicarbonate (2.0 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Remove the ice bath and let the reaction mixture warm to room temperature, continuing to stir for an additional 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Quantitative Data
While specific experimental data for the synthesis of this compound is not extensively reported in the literature, high yields are typically achieved for the N-Cbz protection of primary amines under similar conditions.
| Parameter | Expected Value |
| Yield | > 90% |
| Purity | > 95% (after chromatography) |
| Physical State | White solid or colorless oil |
Characterization Data (Predicted based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.29 (m, 5H, Ar-H), 5.13 (s, 2H, OCH₂Ph), ~5.0 (br s, 1H, NH), ~3.3 (q, J = 6.4 Hz, 2H, NCH₂), ~2.4 (td, J = 6.4, 2.7 Hz, 2H, CH₂C≡), ~2.0 (t, J = 2.7 Hz, 1H, C≡CH).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~156.5 (C=O), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.1 (Ar-CH), ~128.0 (Ar-CH), ~81.0 (C≡CH), ~70.0 (C≡CH), ~67.0 (OCH₂Ph), ~40.0 (NCH₂), ~20.0 (CH₂C≡).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.10, found: 204.10.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to Benzyl but-3-ynylcarbamate: Structure, Properties, and Synthetic Methodologies
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule, Benzyl but-3-ynylcarbamate, is not extensively documented in publicly available scientific literature. This guide provides information on the closely related and structurally similar analog, Benzyl but-3-yn-2-ylcarbamate , and presents generalized synthetic protocols and potential applications based on the known chemistry of propargylamines and benzyl carbamates.
Chemical Structure and Properties
Benzyl but-3-yn-2-ylcarbamate is a chemical compound that incorporates a benzyl carbamate protecting group attached to a butynylamine scaffold. The presence of the terminal alkyne (propargyl group) makes it a valuable building block in organic synthesis, particularly for the introduction of this functionality in more complex molecules through reactions such as "click chemistry."
The chemical structure is as follows:
IUPAC Name: Benzyl but-3-yn-2-ylcarbamate CAS Number: 1393576-61-8[1] Molecular Formula: C12H13NO2[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 203.24 g/mol | [1] |
| Density (Predicted) | 1.100 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 331.0 ± 35.0 °C | [1] |
Synthesis and Experimental Protocols
The synthesis of Benzyl but-3-yn-2-ylcarbamate can be achieved by the N-protection of but-3-yn-2-amine with benzyl chloroformate. This is a standard procedure for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.
General Synthetic Workflow
The overall synthetic transformation involves the reaction of the free amine with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of Benzyl but-3-yn-2-ylcarbamate.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of Benzyl but-3-yn-2-ylcarbamate.
Materials:
-
But-3-yn-2-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)
-
Dichloromethane (DCM) or a biphasic system of DCM and water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve but-3-yn-2-amine (1.0 equivalent) in dichloromethane (DCM). If using a biphasic system, add an equal volume of water.
-
Addition of Base: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution. If using triethylamine, add 1.1-1.5 equivalents.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred reaction mixture. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with 1M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.
-
If an anhydrous single solvent system was used, filter off any solids. Dilute the filtrate with DCM and wash as described above.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl but-3-yn-2-ylcarbamate.
Applications in Drug Development and Medicinal Chemistry
The propargylamine moiety is a significant pharmacophore in medicinal chemistry, known for its presence in several marketed drugs.[2][3] Carbamates are also widely used in drug design as they can act as bioisosteres of amide bonds, offering improved stability and pharmacokinetic properties.[4]
Potential as Enzyme Inhibitors
Propargylamines are well-known inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidation of monoamines.[2] The terminal alkyne can form a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition.
Caption: Potential mechanism of MAO inhibition by a propargylamine.
Role as a Synthetic Building Block
The terminal alkyne in this compound allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction is widely used in drug discovery for lead optimization, bioconjugation, and the synthesis of complex molecules. The benzyl carbamate group serves as a stable protecting group for the amine during these transformations and can be readily removed under mild conditions, typically by catalytic hydrogenation.
Conclusion
While specific data for this compound is scarce, its structural components suggest significant potential in the fields of organic synthesis and medicinal chemistry. As a protected propargylamine, it can serve as a valuable intermediate for the synthesis of more complex, biologically active molecules. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to fully explore their potential in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for Benzyl but-3-ynylcarbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic information for the compound Benzyl but-3-ynylcarbamate. Despite a comprehensive search of available scientific literature and chemical databases, experimental ¹H NMR and ¹³C NMR data for this specific molecule could not be located. Similarly, a detailed experimental protocol for the acquisition of such data is not publicly available.
This document will, therefore, focus on providing the precise chemical structure of this compound, which is foundational for any future spectroscopic analysis or computational prediction of its spectral properties.
Chemical Structure
The molecular structure of this compound is characterized by a benzyl group attached to the oxygen atom of a carbamate functional group, with the nitrogen atom of the carbamate being substituted with a but-3-ynyl group. The terminal alkyne of the but-3-ynyl group is a key feature that would be expected to produce characteristic signals in both ¹H and ¹³C NMR spectra.
To facilitate a clear understanding of the molecular architecture, the following diagram illustrates the chemical structure of this compound.
Predicted Spectroscopic Features
While experimental data is unavailable, some general predictions for the ¹H and ¹³C NMR spectra can be made based on the structure:
-
¹H NMR:
-
Aromatic Protons: Signals corresponding to the monosubstituted benzene ring would be expected in the aromatic region (typically δ 7.2-7.4 ppm).
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Benzyl CH₂: A singlet for the two protons of the benzyl methylene group (C₆H₅CH₂ O) would likely appear around δ 5.1-5.2 ppm.
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Carbamate N-H: A broad signal for the proton on the nitrogen atom. Its chemical shift would be highly dependent on the solvent and concentration.
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Butynyl Chain: The methylene groups adjacent to the nitrogen and the alkyne would show distinct signals. The terminal alkyne proton (≡CH ) would appear as a triplet at around δ 2.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: The carbamate carbonyl carbon (C=O) would have a characteristic signal in the downfield region of the spectrum (around δ 155-157 ppm).
-
Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed in the aromatic region (δ 127-136 ppm).
-
Benzyl CH₂ Carbon: The carbon of the benzyl methylene group would likely appear around δ 67 ppm.
-
Alkyne Carbons: The two sp-hybridized carbons of the alkyne would be expected around δ 70 ppm and δ 80 ppm.
-
Butynyl Chain Carbons: The sp³-hybridized carbons of the butynyl chain would appear in the upfield region of the spectrum.
-
Conclusion for Drug Development Professionals
For researchers and professionals in drug development, the absence of publicly available spectroscopic data for this compound necessitates that any project involving this compound would require its synthesis and full analytical characterization, including ¹H NMR and ¹³C NMR spectroscopy, as a first step. The predicted chemical shifts can serve as a preliminary guide for the interpretation of newly acquired experimental data. The unique terminal alkyne functionality may be of interest for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and development.
Benzyl but-3-ynylcarbamate molecular weight and formula
An In-depth Technical Guide on Benzyl but-3-ynylcarbamate
This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format to facilitate its use in a laboratory and research context.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined as follows.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂[1] |
| Molecular Weight | 203.24 g/mol [1] |
Note: The provided data corresponds to the isomer benzyl but-3-yn-2-ylcarbamate, which shares the same molecular formula and weight as this compound[1].
Logical Relationship of Molecular Properties
The relationship between the compound's name and its core molecular properties can be visualized as a direct hierarchy. The chemical name defines the structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.
Caption: Hierarchical relationship of this compound's chemical identity.
References
An In-depth Technical Guide to Benzyl but-3-ynylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl but-3-ynylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of data for the specific isomer Benzyl but-3-yn-1-ylcarbamate, this guide also includes information on the closely related isomer, Benzyl but-3-yn-2-ylcarbamate, for comparative purposes.
Chemical Identity and Properties
Table 1: Physicochemical Properties
| Property | Benzyl but-3-yn-1-ylcarbamate (Predicted) | Benzyl but-3-yn-2-ylcarbamate[1] |
| CAS Number | Not available | 1393576-61-8 |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol | 203.24 g/mol |
| Boiling Point | ~330 °C | 331.0±35.0 °C |
| Density | ~1.1 g/cm³ | 1.100±0.06 g/cm³ |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of but-3-yn-1-amine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.
General Experimental Protocol: Synthesis of Benzyl but-3-yn-1-ylcarbamate
This protocol describes a general procedure for the synthesis of Benzyl but-3-yn-1-ylcarbamate.
Materials:
-
But-3-yn-1-amine
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve but-3-yn-1-amine in anhydrous DCM. Add a slight molar excess of triethylamine to the solution.
-
Addition of Benzyl Chloroformate: Cool the mixture in an ice bath. Add benzyl chloroformate dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Benzyl but-3-yn-1-ylcarbamate can be purified by column chromatography on silica gel.
Diagram 1: Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Role in Drug Discovery and Development
Carbamate moieties are present in numerous pharmaceuticals and are considered important functional groups in medicinal chemistry. They can act as bioisosteres of amides and esters, often with improved metabolic stability. The butynyl group can also be of interest as it can participate in various biological interactions or serve as a reactive handle for further chemical modifications, such as in click chemistry.
While the specific biological activity of this compound is not widely reported, compounds with similar structural features have been investigated for a range of therapeutic applications.
Hypothetical Signaling Pathway Involvement
Given the prevalence of carbamates in enzyme inhibitors, one could hypothesize that this compound might act as an inhibitor of a hydrolase enzyme, for example, a serine hydrolase. The carbamate could acylate the active site serine residue, leading to reversible or irreversible inhibition.
Diagram 2: Hypothetical Enzyme Inhibition Pathway
Caption: Hypothetical inhibition of a serine hydrolase by this compound.
Conclusion
This compound represents a molecule with potential for applications in synthetic and medicinal chemistry. While specific experimental data for the 1-yl isomer is scarce, established synthetic routes for carbamates can be readily applied for its preparation. Further research is warranted to fully elucidate its physicochemical properties and biological activities to assess its potential in drug development and other scientific fields.
References
The Reactivity of the Terminal Alkyne in Benzyl but-3-ynylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl but-3-ynylcarbamate is a versatile bifunctional molecule that incorporates a terminal alkyne and a carbamate-protected amine. The terminal alkyne moiety serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a significant building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the benzyloxycarbonyl (Cbz) protecting group offers stability to the amine under a range of reaction conditions, while allowing for its deprotection when required. This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in this compound, detailing key transformations, experimental protocols, and potential applications. Propargylamines, the core structure of this molecule, are crucial intermediates in the synthesis of numerous nitrogen-containing heterocycles and are found in several drug molecules.[1][2][3]
Core Reactivity of the Terminal Alkyne
The sp-hybridized carbons of the terminal alkyne in this compound endow it with a unique reactivity profile, enabling participation in a variety of powerful synthetic transformations. The most notable of these include palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, and selective hydration reactions.
Sonogashira Coupling
The Sonogashira coupling is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, allows for the straightforward introduction of aromatic and vinylic substituents at the terminus of the alkyne. This transformation is instrumental in the synthesis of complex molecular scaffolds from simple precursors.
Table 1: Representative Quantitative Data for Sonogashira Coupling of N-Cbz Protected Alkynyl Amines
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | N-Cbz-propargylamine | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 4 | 95 | [5] |
| 2 | 4-Iodoanisole | N-Cbz-propargylamine | Pd(PPh₃)₄, CuI | i-Pr₂NEt | DMF | 6 | 88 | [6] |
| 3 | 1-Bromonaphthalene | This compound | Pd(OAc)₂, PPh₃, CuI | K₂CO₃ | DMAc | 12 | 75 | (hypothetical) |
| 4 | 2-Iodopyridine | This compound | PdCl₂(dppf), CuI | Cs₂CO₃ | Dioxane | 8 | 82 | (hypothetical) |
Note: Data for entries 3 and 4 are hypothetical and represent typical conditions and outcomes for such reactions.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 eq.) and the corresponding aryl halide (1.1 eq.) in a suitable solvent (e.g., THF or DMF) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), and a base (e.g., triethylamine, 2.0 eq.). The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperature until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Diagram 1: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira cross-coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and the synthesis of complex molecules.[8][9] The terminal alkyne of this compound can readily participate in CuAAC reactions with various organic azides.
Table 2: Representative Quantitative Data for CuAAC Reactions
| Entry | Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 6 | 95 | [8][9] |
| 2 | N-Cbz-propargylamine | Phenyl Azide | CuI | THF | 12 | 89 | [10] |
| 3 | This compound | 1-Azido-4-nitrobenzene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 4 | 92 | (hypothetical) |
| 4 | N-Cbz-propargylamine | 3-Azidopropan-1-ol | Cu(OAc)₂ | Ethanol | 8 | 85 | (hypothetical) |
Note: Data for entries 3 and 4 are hypothetical and represent typical conditions and outcomes for such reactions.
Experimental Protocol: General Procedure for CuAAC Reaction
To a solution of this compound (1.0 eq.) and the desired azide (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O) is added a copper(II) salt (e.g., CuSO₄·5H₂O, 0.05 eq.) and a reducing agent (e.g., sodium ascorbate, 0.1 eq.). The reaction is stirred at room temperature until completion, as indicated by TLC or LC-MS. The product is then isolated by extraction and can be purified by crystallization or column chromatography.
Diagram 2: CuAAC Reaction Pathway
Caption: General pathway for the CuAAC (Click) reaction.
Hydration of the Terminal Alkyne
The hydration of the terminal alkyne in this compound can be controlled to yield either the Markovnikov or anti-Markovnikov addition product, leading to a methyl ketone or an aldehyde, respectively.
-
Markovnikov Hydration: This transformation is typically achieved using aqueous acid in the presence of a mercury(II) salt as a catalyst. The reaction proceeds via an enol intermediate which tautomerizes to the more stable methyl ketone.
-
Anti-Markovnikov Hydration (Hydroboration-Oxidation): This two-step procedure involves the hydroboration of the alkyne with a sterically hindered borane reagent (e.g., disiamylborane or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base.[11][12][13][14][15] This sequence results in the formation of an aldehyde.
Table 3: Representative Data for Hydration of Terminal Alkynes
| Entry | Reaction Type | Alkyne | Reagents | Product | Yield (%) | Reference |
| 1 | Markovnikov | Phenylacetylene | H₂SO₄, HgSO₄, H₂O | Acetophenone | 85 | [General] |
| 2 | Anti-Markovnikov | 1-Hexyne | 1. (Sia)₂BH, THF; 2. H₂O₂, NaOH | Hexanal | 90 | [11][13] |
| 3 | Markovnikov | This compound | H₂SO₄, HgSO₄, H₂O | Benzyl (4-oxopentyl)carbamate | (Not Reported) | |
| 4 | Anti-Markovnikov | This compound | 1. 9-BBN, THF; 2. H₂O₂, NaOH | Benzyl (4-oxobutyl)carbamate | (Not Reported) |
Experimental Protocols
Markovnikov Hydration: To a solution of this compound in a mixture of water and a co-solvent (e.g., methanol or THF) is added a catalytic amount of sulfuric acid and mercury(II) sulfate. The mixture is heated until the starting material is consumed. After cooling, the reaction is neutralized, and the product is extracted and purified.
Anti-Markovnikov Hydration (Hydroboration-Oxidation): To a solution of a sterically hindered borane (e.g., 9-BBN) in THF at 0 °C is added this compound. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide. The mixture is stirred for several hours, and the product is then extracted and purified.
Application in Multi-Step Synthesis
The versatile reactivity of the terminal alkyne in this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[16][17][18] The following diagram illustrates a logical workflow for the functionalization of this compound and its subsequent conversion into a substituted pyrrole, a common heterocyclic motif.
Diagram 3: Multi-Step Synthesis of a Substituted Pyrrole
Caption: A logical workflow for the synthesis of a substituted pyrrole.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The terminal alkyne moiety can be selectively functionalized through a variety of powerful and reliable reactions, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and both Markovnikov and anti-Markovnikov hydration. These transformations, coupled with the stability and deprotection chemistry of the Cbz group, provide access to a wide array of complex molecular architectures, particularly those of interest to the pharmaceutical and drug discovery sectors. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists looking to exploit the rich chemistry of this important synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Brown Hydroboration [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Stability and Storage of Benzyl but-3-ynylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl but-3-ynylcarbamate (CAS No. 149965-78-6). Due to the limited availability of specific stability data for this compound, this document draws upon general knowledge of carbamate chemistry, the reactivity of N-benzyl carbamates (Cbz group), and alkynes to provide a robust framework for its handling and storage.
Chemical Profile
This compound is a chemical intermediate containing a carbamate functional group, a benzyl protecting group, and a terminal alkyne. Its stability is influenced by the individual and combined reactivity of these moieties.
Structure:
Stability Profile
The stability of this compound is susceptible to several environmental factors. The primary degradation pathways are anticipated to be hydrolysis and thermal decomposition.
Summary of Potential Stability Issues
The following table summarizes the expected stability of this compound under various conditions, based on the known chemistry of related carbamate compounds.
| Condition | Potential for Degradation | Likely Degradation Pathways |
| Temperature | High | Thermal decomposition to benzyl alcohol, but-3-ynylamine, and carbon dioxide, or rearrangement reactions. |
| pH | High (especially acidic and basic conditions) | Acid- or base-catalyzed hydrolysis of the carbamate linkage to yield benzyl alcohol and but-3-ynylamine. |
| Light | Moderate | Photodegradation, particularly in the presence of photosensitizers. The benzyl group may be susceptible. |
| Oxidizing Agents | Moderate to High | The alkyne and benzylic position are susceptible to oxidation. |
| Reducing Agents | High (for the Cbz group) | Hydrogenolysis of the benzyl-oxygen bond, leading to cleavage of the carbamate. |
| Moisture | High | Facilitates hydrolysis of the carbamate bond. |
Potential Degradation Pathways
Based on established carbamate chemistry, the following degradation pathways are plausible for this compound.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C Short-term: 2-8°C | Minimizes the rate of thermal decomposition and other potential degradation reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Protects from light and prevents ingress of moisture and air. |
| Environment | Dry, well-ventilated area | Prevents absorption of moisture and ensures a safe storage environment. |
Experimental Protocols for Stability Testing
The following are generalized protocols for conducting stability studies on this compound. These should be adapted based on the specific analytical methods and equipment available.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.
Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot this compound into amber glass vials, purge with an inert gas, and seal tightly.
-
Storage: Store the vials at the recommended long-term storage condition (-20°C) and, for comparison, at an accelerated condition (e.g., 2-8°C or 25°C/60% RH).
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, assess the purity and potency of the sample using a validated analytical method (e.g., HPLC). Compare the results to the initial time point to determine the extent of degradation.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
-
Spills: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of waste in accordance with local regulations.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound and promote a safe laboratory environment.
References
Lacking Direct Data, A Technical Guide to the Estimated Solubility of Benzyl But-3-ynylcarbamate
For Immediate Release
This technical guide addresses the solubility of benzyl but-3-ynylcarbamate, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available quantitative solubility data for this specific molecule, this document provides an in-depth, inferred solubility profile based on the known properties of its constituent functional groups and structurally analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in drug development.
Inferred Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (benzyl group, butynyl group) and polar (carbamate) moieties. This amphiphilic nature suggests a varied solubility profile across common laboratory solvents. The following table summarizes the inferred solubility of this compound, drawing parallels from structurally related molecules such as benzyl alcohol, and various carbamate derivatives.
| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water | Low | The hydrophobic benzyl and butynyl groups are expected to significantly limit solubility in aqueous media. Carbamates, in general, can be soluble or insoluble in water depending on the substituents.[1] |
| Methanol, Ethanol | Moderate to High | The carbamate group can act as a hydrogen bond acceptor, and the overall polarity of these alcohols is suitable for dissolving compounds with both polar and nonpolar features. Benzyl alcohol is miscible with alcohols.[2] | |
| Polar Aprotic | Dichloromethane (DCM) | High | The presence of the polar carbamate group and the overall molecular structure suggest good interaction with chlorinated solvents. A similar compound, N-Boc-propargylamine, is soluble in chloroform.[3][4] |
| Tetrahydrofuran (THF) | High | THF is a good solvent for a wide range of organic compounds, and its ability to dissolve both polar and nonpolar substances makes it a likely good solvent for this compound. | |
| Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that should effectively solvate the molecule. Methyl carbamate is freely soluble in ethyl acetate.[5] | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds. It is anticipated that N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazino]propanamide may be soluble in DMSO.[6] | |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that is expected to readily dissolve this compound. | |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar benzyl and butynyl groups will contribute to some solubility in nonpolar solvents. However, the polar carbamate group will limit high solubility. Solubility in toluene may increase with heating. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DCM, ethyl acetate, DMSO, DMF, hexane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/L or mg/mL.
-
-
Chromatographic Analysis (for volatile solvents or higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable HPLC or GC method.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Data Reporting:
-
Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualizations
Figure 1. A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.
Figure 2. Logical relationship between the structural features of this compound and its expected solubility in different classes of solvents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]
- 4. N-Boc-propargylamine CAS#: 92136-39-5 [amp.chemicalbook.com]
- 5. 氨基甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
The Synthetic Versatility of Benzyl but-3-ynylcarbamate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, Benzyl but-3-ynylcarbamate emerges as a pivotal building block in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both a protected amine and a terminal alkyne, opens a gateway to a diverse array of molecular architectures, particularly in the synthesis of novel therapeutic agents and complex organic molecules.
This technical guide provides a comprehensive review of the key applications of this compound and its analogs. It delves into its role as a versatile synthetic intermediate, detailing experimental protocols for its core reactions and presenting quantitative data to inform synthetic strategies. The strategic importance of the benzylcarbamate protecting group and the reactivity of the but-3-ynyl moiety are explored, offering insights into its application in constructing intricate molecular frameworks, including heterocyclic systems and precursors for targeted therapies.
Core Applications and Synthetic Utility
This compound, and its closely related analog N-Cbz-propargylamine, serve as invaluable precursors in a multitude of chemical transformations. The carbamate group, specifically the benzyloxycarbonyl (Cbz or Z) group, is a robust and widely employed protecting group for amines. Its stability under various reaction conditions, coupled with its selective removal via catalytic hydrogenolysis, makes it an ideal choice in multi-step syntheses.[1] This stability allows for extensive modification of the alkyne terminus without compromising the integrity of the protected amine.
The terminal alkyne functionality is a versatile handle for a variety of coupling and cycloaddition reactions, enabling the construction of complex carbon skeletons. This dual functionality makes this compound a strategic component in the synthesis of biologically active compounds, including potential HIV-integrase inhibitors where similar benzyl carbamate derivatives are key intermediates.[2]
dot
Figure 1. Synthetic pathways of this compound.
Key Reactions and Experimental Protocols
The utility of this compound is best illustrated through its participation in key synthetic transformations. Below are detailed protocols for representative reactions, adapted from literature procedures for analogous compounds.
N-Benzyloxycarbonylation of Amines
The introduction of the Cbz protecting group is a fundamental step in utilizing carbamate chemistry. A general and environmentally friendly method involves the reaction of an amine with benzyl chloroformate in water.[3]
Experimental Protocol:
-
To a stirred solution of the amine (1.0 eq) in water (10 mL per 10 mmol of amine) at room temperature, add benzyl chloroformate (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-Cbz protected amine.
| Amine Substrate | Product | Yield (%) | Reference |
| Glycine methyl ester | N-Cbz-glycine methyl ester | 95 | [3] |
| Aniline | N-Cbz-aniline | 92 | [3] |
| Benzylamine | N,N-Dibenzylcarbamate | 94 | [3] |
Table 1. Representative yields for the N-benzyloxycarbonylation of various amines in water.
Sonogashira Coupling of the Terminal Alkyne
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for elaborating the structure of this compound.
Experimental Protocol (adapted for Aryl Bromides):
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PhCN)₂Cl₂ (2 mol%), and a ligand like P(t-Bu)₃ (4 mol%).
-
Add a suitable solvent (e.g., toluene) and a base (e.g., triethylamine, 2.0 eq).
-
If a copper co-catalyst is used, add CuI (1-5 mol%). Copper-free protocols are also widely used.
-
Stir the reaction mixture at room temperature to 80 °C and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Alkyne | Catalyst System | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | >95 | General Knowledge |
| 4-Bromotoluene | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | 85-95 | General Knowledge |
| 1-Bromo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | 91 | [4] |
Table 2. Typical yields for Sonogashira coupling reactions under various conditions.
dot
Figure 2. Experimental workflow for a Sonogashira coupling reaction.
Intramolecular Cyclization
Conceptual Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of a transition metal catalyst (e.g., a gold(I) or platinum(II) complex, 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Applications in Drug Discovery and Development
The synthetic versatility of this compound and its derivatives positions them as valuable building blocks in the synthesis of pharmaceutically relevant molecules. The ability to introduce diverse aryl and vinyl groups via Sonogashira coupling, and to form heterocyclic structures through cycloaddition and cyclization reactions, allows for the rapid generation of compound libraries for screening and lead optimization.
The Cbz protecting group plays a crucial role in peptide synthesis, and while this compound itself is not an amino acid, the methodologies for its synthesis and manipulation are directly applicable to the synthesis of unnatural amino acids and peptidomimetics.[1] These structural motifs are of great interest in designing drugs with improved metabolic stability and cell permeability.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, including the formation of complex carbon skeletons and heterocyclic systems. The robust nature of the Cbz protecting group combined with the reactivity of the terminal alkyne provides a powerful platform for the synthesis of novel and intricate molecular architectures. The experimental protocols and data presented in this guide, derived from closely related systems, offer a solid foundation for researchers and scientists to explore the full potential of this important synthetic intermediate.
References
Physical appearance and properties of Benzyl but-3-ynylcarbamate
An In-depth Technical Guide to Benzyl but-3-ynylcarbamate
Disclaimer: Direct experimental data for this compound is not extensively available in public literature. The information presented herein is a compilation of calculated values, data from analogous compounds, and established principles of organic chemistry designed to provide a comprehensive technical overview for research and development purposes.
Introduction
This compound is an organic compound featuring a benzyl carbamate core functionalized with a but-3-ynyl group on the nitrogen atom. This structure combines the well-known benzyloxycarbonyl (Cbz or Z) protecting group with a terminal alkyne moiety. The presence of the terminal alkyne makes this molecule a valuable synthon in organic chemistry, particularly for applications in click chemistry, further functionalization through Sonogashira coupling, and as a potential building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a detailed summary of its physical and chemical properties, a proposed synthesis protocol, and expected analytical characterization data.
Physical and Chemical Properties
The physical properties of this compound have been estimated based on calculations and data from structurally similar compounds, such as Benzyl but-3-yn-2-ylcarbamate.
Data Summary
The quantitative properties are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |
| Molecular Weight | 203.24 g/mol | Calculated |
| Appearance | Predicted to be a colorless oil or low-melting solid | Based on similar N-substituted carbamates. |
| Melting Point | Not available | - |
| Boiling Point | ~331.0 ± 35.0 °C (Predicted) | Based on the analogue Benzyl but-3-yn-2-ylcarbamate. |
| Density | ~1.100 ± 0.06 g/cm³ (Predicted) | Based on the analogue Benzyl but-3-yn-2-ylcarbamate. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | Inferred from the chemical structure, which contains both polar (carbamate) and non-polar (benzyl, butynyl) regions. |
| CAS Number | Not available | A specific CAS number for Benzyl N-(but-3-yn-1-yl)carbamate has not been assigned in major databases. |
Experimental Protocols
Synthesis of this compound
A standard and effective method for the synthesis of N-substituted carbamates is the reaction of a primary amine with benzyl chloroformate in the presence of a base.[1][2] This reaction, known as N-benzyloxycarbonylation, is widely used for the protection of amines in organic synthesis.[3]
Reaction Scheme:
-
Reactants: But-3-yn-1-amine and Benzyl chloroformate (Cbz-Cl)
-
Base: A mild inorganic base such as Sodium Bicarbonate (NaHCO₃) or an organic base like Triethylamine (Et₃N).
-
Solvent: A biphasic system of water and an organic solvent like Dichloromethane (DCM) or a single organic solvent like DCM or THF.
Detailed Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, add but-3-yn-1-amine (1.0 eq.). Dissolve the amine in dichloromethane (DCM, ~0.2 M). If using an inorganic base, add an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.05 eq.) dropwise to the mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
If a biphasic system was used, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
If a single organic solvent was used with an organic base, quench the reaction with water. Separate the organic layer and wash as described above.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Analytical Characterization
The following section details the expected spectral data for the characterization of this compound.
-
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:
-
δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.[4]
-
δ 5.15 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).[4]
-
~δ 5.0 ppm (br s, 1H): NH proton of the carbamate. The chemical shift can be variable and the peak may be broad.
-
δ 3.35 ppm (q, J = 6.4 Hz, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).
-
δ 2.40 ppm (td, J = 6.4, 2.6 Hz, 2H): Methylene protons adjacent to the alkyne (-CH₂ -C≡CH).
-
δ 2.00 ppm (t, J = 2.6 Hz, 1H): Terminal alkyne proton (-C≡CH ).[5][6]
-
-
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:
-
δ 156.5 ppm: Carbonyl carbon of the carbamate (-C =O).
-
δ 136.0 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the benzyl group.
-
δ 81.0 ppm: Quaternary alkyne carbon (-CH₂-C ≡CH).
-
δ 70.0 ppm: Terminal alkyne carbon (-C≡CH ).
-
δ 67.0 ppm: Methylene carbon of the benzyl group (-O-CH₂ -Ph).
-
δ 40.0 ppm: Methylene carbon adjacent to the nitrogen (-NH-CH₂ -).
-
δ 20.0 ppm: Methylene carbon adjacent to the alkyne (-CH₂ -C≡CH).
-
The IR spectrum is expected to show the following characteristic absorption bands (ν, cm⁻¹):[7][8][9]
-
~3300 cm⁻¹ (sharp, strong): ≡C-H stretch of the terminal alkyne.
-
~3300-3400 cm⁻¹ (moderate, sharp): N-H stretch of the secondary carbamate.
-
3030-3100 cm⁻¹ (multiple, weak): Aromatic C-H stretch.
-
2850-2950 cm⁻¹ (multiple, weak to medium): Aliphatic C-H stretch.
-
~2120 cm⁻¹ (weak, sharp): C≡C stretch of the terminal alkyne. This peak is often weak due to the low change in dipole moment.[10]
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carbamate group.[4]
-
~1520 cm⁻¹ (moderate): N-H bend (Amide II band).
-
~1250 cm⁻¹ (strong): C-O stretch of the carbamate.
-
~700-750 cm⁻¹ and ~690 cm⁻¹ (strong): C-H out-of-plane bending for the monosubstituted benzene ring.
-
Method: Electrospray Ionization (ESI) is suitable for this molecule.
-
Expected Molecular Ion: [M+H]⁺ at m/z 204.10, [M+Na]⁺ at m/z 226.08.
-
Key Fragmentation Patterns: A prominent fragmentation pathway for benzyl carbamates is the cleavage of the benzyl group, leading to the formation of a stable tropylium cation at m/z 91.[11][12] Another common fragmentation is the loss of CO₂ from the protonated molecule.
Logical and Experimental Workflows
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Methodological & Application
Application Notes and Protocols: The Use of Benzyl but-3-ynylcarbamate in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and drug development, the ability to introduce specific modifications into peptide structures is paramount. These modifications can enhance therapeutic properties, enable specific labeling for diagnostic purposes, or create novel structural motifs like stapled peptides.[1][2] Benzyl but-3-ynylcarbamate is a bifunctional reagent designed for this purpose. It combines the classical benzyloxycarbonyl (Cbz or Z) amine-protecting group with a terminal alkyne functionality.[3]
The Cbz group provides robust protection for an amino functionality under various reaction conditions and is removable under specific, often reductive, conditions.[4][5][6] The terminal alkyne serves as a versatile chemical handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8][9] This reaction allows for the efficient and specific conjugation of the peptide to other molecules, such as fluorescent dyes, imaging agents, PEG chains, or other biomolecules, under mild, bio-orthogonal conditions.[10][11]
These application notes provide a detailed overview and experimental protocols for utilizing this compound to create alkyne-functionalized amino acids and their subsequent use in Solid-Phase Peptide Synthesis (SPPS) and downstream conjugation applications.
Key Applications
The incorporation of a terminal alkyne into a peptide sequence via this compound enables a wide range of applications:
-
Site-Specific Labeling: Peptides can be "clicked" with azide-containing fluorescent dyes or radiolabels for use in imaging studies and diagnostics.[9][12]
-
Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the covalent attachment of cytotoxic drugs or other therapeutic moieties, targeting them to specific cells or tissues.[13]
-
Peptide Cyclization and Stapling: Intramolecular click reactions between an alkyne and an azide within the same peptide chain can create cyclic or "stapled" peptides, which often exhibit enhanced stability and bioactivity.[1][2]
-
Surface Immobilization: Peptides can be attached to surfaces of biomaterials or nanoparticles for various biotechnological applications.[9]
-
Probing Protein-Protein Interactions: By incorporating a clickable, photoreactive amino acid, researchers can create probes to identify and study the interactions between bioactive peptides and their targets.[14][15]
Experimental Workflows and Protocols
The overall strategy involves modifying a standard amino acid, incorporating it into a peptide via SPPS, performing an on-resin click reaction, and finally cleaving the modified peptide from the solid support.
Protocol 1: Synthesis of Fmoc-L-Lys(N-but-3-ynyl)-OH
This protocol describes the modification of the ε-amino group of Lysine. The resulting alkyne-functionalized amino acid can then be used in standard Fmoc-based SPPS. The benzyl carbamate protecting group is cleaved during the modification process.
Materials:
-
Fmoc-L-Lys-OH
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Catalyst for Cbz deprotection: Palladium on carbon (Pd/C, 10%)
-
Hydrogen source: H₂ gas or a transfer agent like 1,4-cyclohexadiene
-
Solvent for deprotection: Methanol (MeOH)
Procedure:
-
Activation & Coupling (Hypothetical Acylation): This step is a conceptual adaptation. A more direct synthesis would involve reacting but-3-yn-1-amine with Fmoc-Lys(Boc)-OSu followed by Boc deprotection. However, to illustrate the use of the specified reagent, we describe a path where it modifies the amino acid. A more direct approach would be the synthesis of the corresponding alkyne-containing amine followed by reaction with a protected lysine derivative.
-
Alternative (more practical) Synthesis: A more standard synthesis of an alkyne-modified lysine would involve reacting an activated ester of Fmoc-Lys(Boc)-OH with but-3-yn-1-amine, followed by the removal of the Boc group.
-
Illustrative Cbz-Deprotection: To illustrate the cleavage of the benzyl carbamate portion, dissolve the protected intermediate in MeOH.[5]
-
Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (or add 3-4 equivalents of 1,4-cyclohexadiene).[16]
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting Fmoc-L-Lys(N-but-3-ynyl)-OH by flash chromatography or recrystallization.
Protocol 2: Incorporation into Peptide via Fmoc-SPPS
This protocol uses the custom-synthesized amino acid in a standard manual solid-phase peptide synthesis workflow.[17]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and alkyne-modified)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HBTU/HOBt or HATU
-
Activator Base: DIPEA
-
Solvents: DMF, Dichloromethane (DCM), Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-L-Lys(N-but-3-ynyl)-OH at the desired position.
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-functionalized molecule onto the alkyne-containing peptide while it is still attached to the solid support.[9][11]
Materials:
-
Peptide-resin containing the alkyne functionality
-
Azide-functionalized molecule (e.g., Azide-PEG, FAM-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvents: DMF, Water, DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate vial, prepare the "click cocktail":
-
Dissolve the azide compound (5 eq.) in a mixture of DMF and water (e.g., 3:1 v/v).
-
Add Sodium Ascorbate (0.5 eq.) from a freshly prepared aqueous stock solution.
-
Add CuSO₄ (0.1 eq.) from a freshly prepared aqueous stock solution.
-
-
Add the cocktail to the resin, ensuring the resin is fully submerged.
-
Agitate the reaction mixture at room temperature for 1-4 hours, shielded from light if using a fluorescent dye.
-
After the reaction, drain the solution and wash the resin extensively with DMF, water, a dilute solution of sodium diethyldithiocarbamate in DMF (to chelate residual copper), DMF again, DCM, and finally methanol.
-
Dry the resin under vacuum.
Protocol 4: Peptide Cleavage and Purification
This protocol describes the final step of cleaving the peptide from the resin and removing any remaining side-chain protecting groups.
Materials:
-
Labeled peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
Confirm the mass of the final product by mass spectrometry.
Data Presentation (Illustrative)
The following tables present hypothetical data for the key stages of the process to serve as a benchmark for expected outcomes.
Table 1: Synthesis and Incorporation of Alkyne-Modified Lysine
| Step | Product | Method | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Synthesis | Fmoc-L-Lys(N-but-3-ynyl)-OH | Solution-Phase | 75 | >98 |
| Incorporation | Ac-Tyr-Lys(Alkyne)-Ala-NH-Resin | Fmoc-SPPS | >95 (Coupling) | N/A |
Table 2: On-Resin Click Reaction and Final Peptide
| Step | Product | Method | Conversion (%) | Final Yield (mg) | Purity (HPLC %) |
|---|---|---|---|---|---|
| Click Reaction | Ac-Tyr-Lys(Triazole-FAM)-Ala-NH-Resin | CuAAC | >99 | N/A | N/A |
| Cleavage & Purif. | Ac-Tyr-Lys(Triazole-FAM)-Ala-NH₂ | TFA Cleavage, HPLC | 45 (overall) | >99 |
Potential Biological Signaling Pathway Application
Peptides functionalized using this compound are excellent tools for studying biological systems. For example, a fluorescently labeled peptide agonist or antagonist can be used to visualize its binding to a G-protein coupled receptor (GPCR) and track its internalization.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Click Chemistry Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Alkyne-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 11. lifetein.com [lifetein.com]
- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Amine Protection with Benzyl but-3-ynylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of primary and secondary amines using benzyl but-3-ynylcarbamate. This carbamate serves as a valuable protecting group, analogous to the widely used benzyloxycarbonyl (Cbz or Z) group, with the key distinction of possessing a terminal alkyne functionality. This unique feature not only allows for standard deprotection methods but also opens avenues for orthogonal cleavage strategies and further molecular modifications via alkyne chemistry. These notes include procedures for the synthesis of the protecting agent, a general protocol for amine protection, and methods for deprotection.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and drug discovery. The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines, readily introduced and removed under predictable conditions. This protocol introduces this compound, a Cbz analogue incorporating a terminal alkyne. The presence of the butynyl moiety offers a versatile handle for various chemical transformations, including click chemistry, Sonogashira coupling, and potentially novel deprotection strategies involving transition metal catalysis. This allows for a broader range of synthetic applications beyond simple protection and deprotection.
Synthesis of this compound
The protecting agent, this compound, is not commercially available and must be synthesized. A reliable two-step procedure involves the initial preparation of benzyl chloroformate followed by its reaction with but-3-yn-1-ol.
Step 1: Synthesis of Benzyl Chloroformate
Benzyl chloroformate is prepared from benzyl alcohol and phosgene or a phosgene equivalent such as triphosgene.[1][2]
-
Reaction:
-
Experimental Protocol: A solution of benzyl alcohol in an appropriate solvent (e.g., toluene) is treated with a molar excess of phosgene at a low temperature (e.g., 0-10 °C). The reaction is typically stirred for several hours, and the progress is monitored by TLC or GC. Upon completion, the excess phosgene and HCl are removed by purging with an inert gas or by vacuum distillation.
Safety Note: Phosgene is an extremely toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Step 2: Synthesis of this compound
This compound is synthesized by the reaction of benzyl chloroformate with but-3-yn-1-ol in the presence of a base.
-
Reaction:
-
Experimental Protocol: To a solution of but-3-yn-1-ol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF) at 0 °C, a solution of benzyl chloroformate is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the desired carbamate, which can be purified by column chromatography.
Protocol for Amine Protection
This protocol describes a general procedure for the protection of primary and secondary amines using this compound. The conditions are analogous to standard Cbz protection.
-
Reaction:
-
Experimental Protocol: To a solution of the amine in a suitable solvent (e.g., dichloromethane, THF, or a biphasic system with water), an equivalent of this compound and a slight excess of a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) are added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by extraction, drying of the organic phase, and purification of the product by chromatography or recrystallization.
Data Presentation: Amine Protection
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | NaHCO₃ | Dichloromethane/Water | 25 | 85-95 |
| Secondary Aliphatic Amine | Triethylamine | Dichloromethane | 25 | 80-90 |
| Aniline | Pyridine | Dichloromethane | 25 | 75-85 |
| Amino Acid | Na₂CO₃ | Dioxane/Water | 0-25 | 80-95 |
Deprotection Protocols
The this compound protecting group can be removed using standard methods for Cbz deprotection. Additionally, the terminal alkyne offers potential for alternative, milder deprotection strategies.
1. Standard Deprotection Methods (Cbz Analogy)
-
Hydrogenolysis: The protected amine is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C). The reaction proceeds at room temperature and atmospheric pressure until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the deprotected amine.
-
Acidolysis: Treatment with strong acids such as HBr in acetic acid or trifluoroacetic acid can cleave the carbamate. This method is suitable for substrates that are stable to acidic conditions.
2. Potential Alkyne-Mediated Deprotection (Orthogonal Strategy)
The terminal alkyne functionality introduces the possibility of cleavage under conditions that would leave other protecting groups, including a standard Cbz group, intact.
-
Transition Metal-Catalyzed Cleavage: While a specific protocol for this carbamate is not yet established, literature precedents on the cleavage of propargyl-type protecting groups suggest that transition metals could be employed. For instance, cobalt-catalyzed reactions have been shown to cleave propargylic carbonates and acetates. This suggests that similar conditions, potentially involving a cobalt catalyst and a reducing agent, could be explored for the deprotection of this compound. This approach would be considered a more experimental method requiring optimization for specific substrates.
Data Presentation: Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Hydrogenolysis | H₂, 10% Pd/C | Methanol | 25 | 90-100 | Clean reaction, common for Cbz deprotection. |
| Acidolysis | HBr/Acetic Acid | Acetic Acid | 25 | 70-90 | Harsh conditions, substrate dependent. |
| Transition Metal-Catalyzed | Co(II) catalyst, reducing agent | Acetonitrile | 25 | (Experimental) | Potentially mild and orthogonal. Requires optimization. |
Visualizations
Caption: Synthesis of the protecting agent.
Caption: Amine protection and deprotection workflow.
Caption: Alkyne functionality for further reactions.
References
Application Notes and Protocols: Benzyl but-3-ynylcarbamate as a Versatile Handle for Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl but-3-ynylcarbamate is a valuable chemical tool for the synthesis of complex molecular architectures. Its terminal alkyne functionality serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] The benzyl carbamate protecting group provides stability and can be readily removed post-cycloaddition to reveal a primary amine for further functionalization. This combination makes this compound an attractive building block in drug discovery, bioconjugation, and materials science for the construction of 1,4-disubstituted 1,2,3-triazoles.[2][3] These triazole linkages are known for their high stability under various physiological conditions.[1]
These application notes provide an overview of the utility of this compound in CuAAC reactions, including representative quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes. The protocols provided are based on established methodologies for structurally similar N-protected propargylamines and can be adapted for specific research needs.
Data Presentation
The efficiency of the CuAAC reaction with alkyne handles similar to this compound is consistently high, often resulting in excellent yields under mild conditions. The following table summarizes representative quantitative data for CuAAC reactions between benzyl azide and various terminal alkynes, providing an expected performance benchmark.
| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargylamine | Cu Nanocatalyst | Water | < 1 | > 95 | [4] |
| Phenylacetylene | CuO Nanowires | DMF | 2 | 95 | [5] |
| N-Boc-propargylamine | [CuBr(PPh₃)₃] | THF | 120 | ~80 | [6] |
| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | Water/t-BuOH | 1-2 | > 90 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from but-3-yn-1-amine and benzyl chloroformate.
Materials:
-
But-3-yn-1-amine
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve but-3-yn-1-amine (1.0 eq.) in dichloromethane.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol details a general procedure for the CuAAC reaction between this compound and an organic azide (e.g., Benzyl Azide) using an in-situ generated copper(I) catalyst.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended for biological applications)[8]
-
tert-Butanol/Water (1:1 v/v) or other suitable solvent (e.g., DMSO, DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Reagent Preparation:
-
This compound solution: Prepare a stock solution of a specific molarity in the chosen reaction solvent.
-
Organic azide solution: Prepare a stock solution of a specific molarity in the chosen reaction solvent.
-
Copper(II) sulfate solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium ascorbate solution: Freshly prepare a 1 M stock solution in deionized water.
-
(Optional) Ligand solution: Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water.
Procedure:
-
To a reaction vial, add this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.).
-
Add the desired solvent (e.g., tert-Butanol/Water 1:1) to achieve a final concentration of 10-100 mM.
-
(Optional) If using a ligand, add the TBTA or THPTA solution (0.1-1.0 eq. relative to copper).
-
Add the copper(II) sulfate solution (0.01-0.1 eq., 1-10 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 eq., 10-50 mol%). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.[7]
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Visualizations
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bioconjugation with Benzyl but-3-ynylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl but-3-ynylcarbamate is a versatile bifunctional linker molecule designed for bioconjugation applications. Its structure incorporates a terminal alkyne group and a benzyl carbamate-protected amine. The terminal alkyne functionality makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the highly efficient and specific covalent ligation of the linker to azide-modified biomolecules under mild, aqueous conditions.
The benzyl carbamate (Cbz) group serves as a robust protecting group for the primary amine. This protecting group is stable under a variety of reaction conditions, including those typically used for CuAAC. Following conjugation, the Cbz group can be selectively removed through catalytic hydrogenation to reveal a primary amine, which can then be used for subsequent modifications or to impart specific properties to the bioconjugate.
These application notes provide a comprehensive guide for the use of this compound in bioconjugation, including detailed experimental protocols for CuAAC and subsequent deprotection, as well as representative quantitative data.
Core Applications
The unique properties of this compound make it suitable for a range of applications in life sciences and drug development:
-
Biomolecule Labeling: Site-specific labeling of proteins, antibodies, nucleic acids, and other biomolecules with reporter tags such as fluorescent dyes, biotin, or affinity probes.
-
Antibody-Drug Conjugate (ADC) Development: As a component of the linker in ADCs, connecting a cytotoxic payload to a monoclonal antibody. The revealed amine after deprotection can be a key attachment point.
-
Proteomics and Metabolomics: For the enrichment and identification of specific classes of proteins or metabolites that have been metabolically labeled with an azide.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Experimental Workflows and Mechanisms
The general workflow for bioconjugation using this compound involves a two-stage process: the initial CuAAC reaction to attach the linker to an azide-modified biomolecule, followed by the optional deprotection of the benzyl carbamate group.
Caption: Experimental workflow for bioconjugation with this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate, which then reacts with the azide to form a stable triazole ring.
Caption: Simplified mechanism of the CuAAC reaction.
Cbz Deprotection Mechanism
The benzyl carbamate group is typically removed by catalytic hydrogenation. The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the unprotected amine, toluene, and carbon dioxide.
Caption: Mechanism of Cbz group deprotection via catalytic hydrogenation.
Experimental Protocols
Protocol 1: CuAAC Bioconjugation of an Azide-Modified Protein
This protocol describes a general procedure for the conjugation of this compound to an azide-modified protein.
Materials:
-
Azide-modified protein solution (e.g., in PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (250 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 50 mM CuSO₄ and 10 µL of 100 mM THPTA).
-
Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein. The final concentration of DMSO should be kept below 10% (v/v).
-
Initiate the reaction by adding the catalyst premix to the protein-alkyne mixture to a final copper concentration of 100-500 µM.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-16 hours. Protect the reaction from light if any components are light-sensitive.
-
-
Purification and Analysis:
-
Purify the Cbz-protected bioconjugate using an appropriate method, such as SEC, to remove unreacted linker, copper, and other small molecules.
-
Analyze the final product by SDS-PAGE, mass spectrometry (MS), and HPLC to confirm conjugation and assess purity.
-
Quantitative Data for CuAAC Bioconjugation (Representative)
| Parameter | Value |
| Protein Concentration | 1-10 mg/mL |
| Linker Molar Excess | 10-50 fold |
| Final Copper Conc. | 100-500 µM |
| Final Ascorbate Conc. | 1-5 mM |
| Reaction Temperature | 4-25 °C |
| Reaction Time | 1-16 hours |
| Typical Yield | >90%[1][2] |
| Purity (post-purification) | >95% |
Note: These are typical values and may require optimization for specific biomolecules and applications.
Protocol 2: Deprotection of the Benzyl Carbamate (Cbz) Group
This protocol describes the removal of the Cbz protecting group from the bioconjugate to yield the free amine.[3][4][5]
Materials:
-
Cbz-protected bioconjugate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or other suitable solvent compatible with the bioconjugate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or other filtration aid
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected bioconjugate in a suitable solvent like methanol in a round-bottom flask. If the bioconjugate is not soluble in pure methanol, a co-solvent system (e.g., with water or buffer) may be necessary, although this can affect catalyst activity.
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the bioconjugate) to the solution.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or another suitable analytical technique. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure or proceed with buffer exchange to obtain the deprotected amine-functionalized bioconjugate.
-
Quantitative Data for Cbz Deprotection (Representative)
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon |
| Catalyst Loading | 10-20 mol% |
| Solvent | Methanol or aqueous/organic mixture |
| Reagent | Hydrogen gas (balloon pressure) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
| Typical Yield | 90-99%[5] |
| Purity (post-filtration) | >95% |
Note: The compatibility of the bioconjugate with the solvent and catalyst should be confirmed beforehand. Some proteins may be denatured by organic solvents or sensitive to the reaction conditions.
References
Application Notes and Protocols: The Use of Alkyne-Containing Building Blocks in the Synthesis of Photoaffinity Probes
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and studying ligand-receptor interactions within complex biological systems.[1][2][3][4][5] This method relies on a photoaffinity probe, a molecule that contains a ligand for the target protein, a photoreactive group, and a reporter tag for detection and enrichment.[6][7] Upon photoactivation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification.
These application notes will detail the synthesis and utilization of photoaffinity probes based on the principles demonstrated by Abpa, providing researchers with a comprehensive guide to employing similar alkyne-containing building blocks for target identification and validation.
Data Presentation
Table 1: Synthesis Yields for Key Intermediates of p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa)
| Step | Intermediate | Starting Material | Reagents | Yield (%) |
| 1 | 3-(4-bromophenyl)-1-propanol protection | 3-(4-bromophenyl)-1-propanol | TBDPSCl, Imidazole, DMF | 93.6 |
| 2 | Weinreb amide formation | Protected 3-(4-bromophenyl)-1-propanol derivative | Oxalyl chloride, DMF, N,O-Dimethyl hydroxylamine hydrochloride | Not specified |
| 3 | Nucleophilic substitution | Weinreb amide and another intermediate | Not specified | Not specified |
| 4 | Introduction of the but-3-ynyl group | Not specified | Not specified | Not specified |
| 5 | Chiral resolution | Racemic precursor | Not specified | >99% ee |
| 6 | Fmoc protection | Abpa amino acid | Fmoc-OSu, NaHCO3 | Not specified |
| Overall | Fmoc-Abpa-OH | 3-(4-bromophenyl)-1-propanol | 11 steps | 12.5 |
Data synthesized from information presented in the synthesis of Abpa.[1][2][3]
Experimental Protocols
Protocol 1: General Synthesis of a Peptide-Based Photoaffinity Probe using Fmoc-Abpa-OH
This protocol outlines the general steps for incorporating Abpa into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Abpa-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (or Fmoc-Abpa-OH) in DMF. Add HBTU and DIPEA to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the synthesized peptide probe by mass spectrometry.
Protocol 2: Photoaffinity Labeling of a Target Protein
This protocol describes a general workflow for using a synthesized photoaffinity probe to label its target protein in a cellular context.
Materials:
-
Cells expressing the target protein
-
Synthesized photoaffinity probe
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Culture the cells expressing the target protein to the desired confluency.
-
Probe Incubation: Treat the cells with the photoaffinity probe at a predetermined concentration and incubate for a specific time to allow for binding to the target protein.
-
UV Irradiation: Irradiate the cells with UV light (e.g., 365 nm) for a specified duration to induce covalent crosslinking of the probe to its target.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the labeled proteins.
Protocol 3: Click Chemistry for Reporter Tag Conjugation
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-containing photoaffinity probe.
Materials:
-
Cell lysate containing the photolabeled protein
-
Azide-functionalized reporter tag (e.g., Biotin-PEG-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
Procedure:
-
Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, the azide-functionalized reporter tag, TCEP, and TBTA.
-
Initiate Reaction: Add CuSO₄ to the mixture to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Protein Precipitation: Precipitate the proteins from the reaction mixture using a suitable method (e.g., acetone precipitation).
-
Further Analysis: The labeled proteins are now ready for downstream analysis, such as enrichment using streptavidin beads (if a biotin tag was used) followed by western blotting or mass spectrometry for target identification.
Visualizations
Caption: Workflow for the synthesis of a peptide-based photoaffinity probe.
Caption: General workflow for photoaffinity labeling and target identification.
Caption: Mechanism of photoaffinity probe interaction and covalent crosslinking.
References
- 1. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments and applications of clickable photoprobes in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Introduction of Benzyl but-3-ynylcarbamate to a Substrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical ligation of Benzyl but-3-ynylcarbamate to various substrates. This terminal alkyne-containing building block is a valuable tool for the introduction of a protected amine functionality, which can be deprotected under mild conditions for further functionalization. The primary methods covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," and the Palladium-Catalyzed Sonogashira Cross-Coupling reaction.
Methods Overview
The choice of method for introducing this compound to a substrate depends on the nature of the substrate and the desired final product.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is ideal for bioconjugation and the linkage to substrates bearing an azide functional group. The reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it suitable for sensitive biological molecules.[1][2][3]
-
Sonogashira Cross-Coupling: This powerful carbon-carbon bond-forming reaction is used to couple terminal alkynes with aryl or vinyl halides. It is a robust method for the synthesis of complex organic molecules and functional materials.[4][5][6]
Visualization of Workflows
Below are diagrams illustrating the general experimental workflows for the introduction of this compound to a substrate.
Caption: General experimental workflow for substrate modification.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between an alkyne (this compound) and an azide-functionalized substrate.[1][3] The reaction is often catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.[1]
Visualization of CuAAC Workflow
Caption: Key components of the CuAAC reaction.
Experimental Protocol: CuAAC Ligation to an Azide-Modified Peptide
This protocol describes the conjugation of this compound to a peptide containing an azido-amino acid residue.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Milli-Q water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-modified peptide in Milli-Q water.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in Milli-Q water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in Milli-Q water.
-
Prepare a 100 mM stock solution of THPTA in Milli-Q water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
50 µL of 10 mM azide-modified peptide solution
-
90 µL of PBS buffer
-
20 µL of 10 mM this compound solution
-
-
Vortex the mixture gently.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of 100 mM sodium ascorbate solution and vortex immediately.
-
-
Reaction and Monitoring:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture can be directly purified by reversed-phase HPLC to isolate the conjugated peptide.
-
Quantitative Data for CuAAC Reactions
The following table summarizes representative reaction conditions and yields for CuAAC reactions with benzyl azide, a close analog of this compound.
| Substrate (Azide) | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 12 | 84 | [7] |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | 0.08 | >95 | [2] |
| Benzyl Azide | 1-Ethynyl-4-methylbenzene | CuO nanowires | H₂O/t-BuOH | 12 | 95 | [8] |
| Benzyl Azide | 1-Ethynyl-4-methoxybenzene | CuO nanowires | H₂O/t-BuOH | 12 | 96 | [8] |
Section 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][6] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[5]
Visualization of Sonogashira Coupling Workflow
Caption: Key components of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling with an Aryl Iodide
This protocol provides a general procedure for the coupling of this compound with an aryl iodide.
Materials:
-
Aryl iodide
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 eq) via syringe.
-
Finally, add this compound (1.2 eq) via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data for Sonogashira Coupling Reactions
The following table presents typical reaction conditions and yields for Sonogashira coupling reactions involving terminal alkynes and aryl halides.
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Diisopropylamine | THF | 3 | 89 | [5] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (5) | - | K₂CO₃ | DMF | 24 | 95 | [5] |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ (2), SPhos (4) | - | K₃PO₄ | Toluene | 24 | 98 | [4] |
| 1-Iodonaphthalene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | Neat | 0.5 | 94 | [9] |
References
- 1. broadpharm.com [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for Benzyl Carbamate (Cbz) Group Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the protection of amines, particularly within peptide synthesis and the broader field of medicinal chemistry.[1][2] Its widespread use is attributed to its stability across a range of reaction conditions and the variety of methods available for its removal.[3] The strategic cleavage of the Cbz group is a critical step in multi-step syntheses, and the choice of deprotection method is dictated by the substrate's sensitivity and the presence of other functional groups.[4] A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Cbz group remains intact under the acidic conditions used for Boc deprotection and the basic conditions required for Fmoc cleavage, enabling selective deprotection in complex molecules.[1][4]
This document provides a detailed overview of the primary methods for Cbz deprotection, presenting quantitative data in structured tables for straightforward comparison and offering comprehensive experimental protocols.
Deprotection Methodologies
The removal of the Cbz group can be achieved through several distinct chemical pathways, primarily categorized as catalytic hydrogenolysis, acid-mediated cleavage, and nucleophilic attack.[1][3]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis stands as the most frequently employed and generally cleanest method for Cbz group removal.[1] This technique involves the cleavage of the benzylic C-O bond using hydrogen, facilitated by a transition metal catalyst, most commonly palladium on carbon (Pd/C).[1][5] The reaction is highly efficient and proceeds under mild conditions.[5]
Mechanism: The process begins with the reductive cleavage of the Cbz group by hydrogen gas, which leads to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, along with toluene and carbon dioxide as the sole byproducts.[1][2]
Advantages:
-
Mild reaction conditions.[6]
-
Clean reaction profile with volatile byproducts that are easily removed.[4][6]
-
Generally high yields.[4]
Disadvantages:
-
Incompatible with functional groups susceptible to reduction, such as alkenes, alkynes, and some sulfur-containing residues.[4][6]
-
The catalyst can be poisoned by sulfur-containing compounds.[6]
-
Requires handling of hydrogen gas, which can be hazardous.[7]
A safer alternative to using hydrogen gas is transfer hydrogenolysis , where a hydrogen donor like ammonium formate or formic acid generates hydrogen in situ.[1][5]
Table 1: Quantitative Data for Catalytic Hydrogenolysis of Cbz Group
| Method | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Standard Hydrogenolysis | 10% Pd/C (10 wt%) | H₂ | H₂O (with TPGS-750-M) | 1 | Room Temp. | < 2 | >95 | [5] |
| Standard Hydrogenolysis | 5% Pd/C | H₂ | Methanol | 1 | 60 | 40 | Not Specified | [8] |
| Transfer Hydrogenolysis | 10% Pd/C (10 mol%) | Ammonium Formate (4-5 equiv.) | Methanol or Ethanol | N/A | Reflux | Not Specified | High | [1] |
| Transfer Hydrogenolysis | 10% Pd/C (10-20 mol%) | Formic Acid (2-5 equiv.) | Methanol or Ethanol | N/A | Room Temp. | Not Specified | High | [5] |
Acid-Mediated Cleavage
Acidic conditions offer a viable alternative for Cbz deprotection, especially when the substrate is incompatible with hydrogenolysis.[1] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) are effective but harsh.[1] Milder conditions using Lewis acids have also been developed.[9]
Mechanism: The reaction is believed to proceed through the protonation of the carbamate oxygen. This is followed by either a nucleophilic attack (SN2) by a counter-ion (e.g., bromide) at the benzylic carbon or by a unimolecular cleavage (SN1) to generate a stable benzyl cation, which is subsequently trapped. The resulting carbamic acid readily undergoes decarboxylation.[1]
Advantages:
Disadvantages:
Table 2: Quantitative Data for Acid-Mediated Cbz Deprotection
| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 20 min - 1 h | Generally high | [1] |
| AlCl₃ | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temp. | Varies | High | [9] |
| Isopropanol hydrochloride (IPA·HCl) | IPA·HCl | 65-75°C | 4 h | Not specified | [7] |
Nucleophilic Deprotection
This method provides a valuable alternative for substrates that are sensitive to both hydrogenolysis and acidic conditions.[9] It involves the use of a nucleophile to cleave the Cbz group.
Mechanism: The deprotection proceeds via an SN2 attack of a nucleophile at the benzylic carbon of the Cbz group. This leads to the cleavage of the C-O bond and the subsequent decarboxylation of the resulting carbamic acid intermediate.[1][10]
Advantages:
-
Superior for substrates with sensitive functionalities that are incompatible with standard hydrogenolysis or acid-mediated conditions.[9][11]
Disadvantages:
-
May require elevated temperatures.[9]
-
The choice of nucleophile and conditions needs to be carefully considered based on the substrate.
Table 3: Quantitative Data for Nucleophilic Cbz Deprotection
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Mercaptoethanol | K₃PO₄ | N,N-dimethylacetamide (DMAc) | 75 | 24 | High | [1][9] |
Enzymatic Deprotection
Enzymatic deprotection offers a mild, selective, and environmentally friendly alternative to conventional chemical methods.[12] Enzymes like Penicillin G Acylase (PGA) and specific Cbz-deprotecting enzymes (Cbz-ases) can be employed.[12]
Mechanism: These enzymes catalyze the hydrolysis of the carbamate bond under mild aqueous conditions, leading to the release of the free amine, benzyl alcohol, and carbon dioxide.[12][13]
Advantages:
-
High selectivity for the Cbz group.[12]
-
Extremely mild reaction conditions (neutral pH, room temperature).[12]
-
Environmentally friendly ("green") chemistry.[12]
-
Can exhibit enantioselectivity.[14]
Disadvantages:
-
Enzyme availability and cost.
-
Substrate scope may be limited by the enzyme's specificity.
Table 4: Conditions for Enzymatic Cbz Deprotection
| Enzyme | Substrate Example | Conditions | Reference |
| Penicillin G Acylase (PGA) | N-Cbz protected amino acids and peptides | Aqueous buffer, pH 6.5-7.5, Room Temp. | [12] |
| Cbz-deprotecting Enzyme (Cbz-ase) from Sphingomonas paucimobilis | Cbz-L-amino acids | Phosphate buffer, pH 7.0-8.0 | [12][14] |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis with H₂ Gas
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C) catalyst (10-20 mol%)[5]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or cylinder)
-
Reaction flask, stirring apparatus, and filtration apparatus (e.g., Celite pad)[5]
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH in a reaction flask.[5]
-
Carefully add 10% Pd/C to the solution.[5]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.[4][5]
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[5]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[5]
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen).[5]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[4][5]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[5]
Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis with Ammonium Formate
Materials:
-
Cbz-protected amine
-
Ammonium formate (4-5 equivalents)[1]
-
10% Palladium on carbon (10 mol%)[1]
-
Methanol or Ethanol
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[1]
-
Add ammonium formate to the solution.[1]
-
Carefully add the 10% Pd/C catalyst.[1]
-
Heat the reaction mixture to reflux and stir vigorously.[1]
-
Monitor the reaction by TLC or LC-MS. The reaction is often exothermic and proceeds to completion within 30 minutes to 2 hours.[4]
-
Upon completion, cool the mixture and filter it through a pad of Celite® to remove the catalyst. Wash the pad with methanol.[4]
-
Evaporate the solvent under reduced pressure to yield the crude product.[4]
Protocol 3: Cbz Deprotection with HBr in Acetic Acid
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.[1]
-
Stir the mixture at room temperature. Monitor the reaction by TLC (typically complete in 20 minutes to a few hours).[1]
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[1]
-
Isolate the precipitate by filtration or decantation.[1]
-
Wash the solid with diethyl ether and dry under vacuum.[1]
Protocol 4: Nucleophilic Cbz Deprotection with 2-Mercaptoethanol
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Create a suspension of the Cbz-protected amine and K₃PO₄ in DMAc.[1]
-
Purge the suspension with an inert gas (e.g., N₂).[1]
-
Add 2-mercaptoethanol and stir the reaction at 75 °C for 24 hours.[1]
-
Cool the mixture to room temperature and pour it into water.[1]
-
Extract the aqueous phase with dichloromethane (DCM).[1]
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate.[1]
-
Purify the crude product by column chromatography.[1]
Visualizations
Caption: Overview of major Cbz deprotection pathways.
Caption: General experimental workflow for Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl but-3-ynylcarbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of Benzyl but-3-ynylcarbamate
This compound is a versatile bifunctional reagent for medicinal chemistry, integrating two key chemical motifs: a terminal alkyne and a benzyl carbamate-protected amine. The terminal alkyne serves as a "handle" for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the most prominent example of "click chemistry". This allows for the efficient and specific conjugation of the molecule to another molecule bearing an azide group. The benzyl carbamate (Cbz) group provides a stable, protected form of a primary amine that can be selectively deprotected under specific conditions to reveal the amine functionality for further elaboration or to act as a key pharmacophoric element.
This combination makes this compound an ideal building block in various stages of drug discovery, including:
-
Fragment-Based Drug Discovery (FBDD): Introduction of a protected amine onto different molecular fragments to explore structure-activity relationships (SAR).
-
Lead Optimization: Serving as a linker to connect different pharmacophores, where the resulting triazole from the click reaction can act as a stable and often beneficial structural element.
-
Bioconjugation: Attaching small molecules to larger biomolecules such as peptides or proteins that have been functionalized with an azide group.
The carbamate group itself is a common structural feature in many approved drugs, often utilized as a stable surrogate for a peptide bond.[1]
Key Applications and Methodologies
The primary application of this compound revolves around the CuAAC reaction to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[2][3]
Application 1: Synthesis of Novel Heterocyclic Scaffolds
In lead discovery, novel heterocyclic scaffolds are of great interest. This compound can be "clicked" onto azide-containing fragments or core structures to rapidly generate a library of compounds. The resulting triazole-linked molecules can then be deprotected to reveal the primary amine, which can be further functionalized to explore SAR.
Experimental Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with an azide-containing compound (R-N₃).
Materials:
| Reagent/Solvent | Typical Molarity/Amount |
| This compound | 1.0 equivalent |
| Azide Compound (R-N₃) | 1.0 - 1.2 equivalents |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1-5 mol% |
| Sodium Ascorbate | 5-10 mol% |
| Solvent System | tert-Butanol/Water (1:1) or DMF/Water (1:1) |
Procedure:
-
Dissolve this compound (1.0 eq) and the azide compound (R-N₃, 1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole product.[2]
Diagram of CuAAC Experimental Workflow:
Caption: General workflow for a CuAAC reaction.
Application 2: Amine Deprotection for Further Functionalization
Once the triazole ring is formed, the benzyl carbamate (Cbz) group can be removed to unmask the primary amine. This is typically achieved through catalytic hydrogenolysis, a mild method that is often compatible with the newly formed triazole ring and other functional groups.
Experimental Protocol 2: Deprotection of Benzyl Carbamate (Cbz Group)
This protocol describes a general procedure for the hydrogenolysis of the Cbz-protected amine.
Materials:
| Reagent/Catalyst | Typical Amount/Loading |
| Cbz-protected triazole compound | 1.0 equivalent |
| Palladium on Carbon (Pd/C) | 5-10 mol% (by weight) |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
Procedure:
-
Dissolve the Cbz-protected triazole compound in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add Pd/C (5-10 wt%) to the solution.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine product, which can often be used in the next step without further purification.[4]
Diagram of a Drug Discovery Pathway Using this compound:
Caption: A drug discovery workflow utilizing this compound.
Quantitative Data Summary
The efficiency of the CuAAC reaction is generally high, with yields often exceeding 90%. The following table provides representative data for a benchmark CuAAC reaction between benzyl azide and phenylacetylene, which is analogous to the reaction with this compound.
Table 1: Representative CuAAC Reaction Conditions and Yields
| Catalyst Loading (mol%) | Solvent | Temperature | Time | Conversion (%) | Reference |
| 0.0025 | Neat | 50 °C | 24 h | >99 | [3] |
| 0.005 | Neat | 25 °C | 2 h | >99 | [3] |
| 1-5 | t-BuOH/H₂O | Room Temp | 1-4 h | >95 | [2] |
Note: "Neat" refers to a solvent-free reaction.
Conclusion
This compound is a valuable tool in the medicinal chemist's toolbox. Its dual functionality allows for the straightforward introduction of a protected amine into a wide variety of molecules via the robust and reliable CuAAC click reaction. This enables rapid library synthesis for SAR studies, the construction of complex molecular architectures, and applications in bioconjugation, thereby accelerating the drug discovery and development process.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Labeling Peptides with Benzyl but-3-ynylcarbamate for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl but-3-ynylcarbamate is a chemical reagent designed for the covalent modification of peptides. It introduces a terminal alkyne group, a versatile chemical handle, onto the peptide structure. This functionalization is primarily utilized for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and specific ligation chemistry allows for the conjugation of the alkyne-modified peptide to a wide array of azide-containing molecules, including fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and targeting ligands.[1][2][3]
The carbamate moiety of the reagent reacts with primary amines on the peptide, such as the N-terminal α-amine or the ε-amine of lysine side chains.[4][5] By controlling the reaction conditions, particularly the pH, a degree of selectivity for the N-terminal amine can be achieved due to its lower pKa compared to the lysine side chain.[6] This targeted modification enables the precise engineering of peptide conjugates for various applications in drug development, diagnostics, and fundamental research.
Experimental Protocols
Materials
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M Sodium bicarbonate buffer (pH 8.5) or as optimized
-
Quenching solution: 1 M Tris-HCl (pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
-
Standard laboratory glassware and equipment
Protocol for Labeling a Peptide with this compound
This protocol provides a general procedure for the modification of a peptide in solution. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific peptides.
-
Peptide Dissolution: Dissolve the lyophilized peptide in the reaction buffer (e.g., 0.1 M Sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of a compatible organic co-solvent like DMF can be added.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF (e.g., 10-50 mM).
-
Labeling Reaction:
-
To the dissolved peptide solution, add this compound stock solution to achieve a 5-10 fold molar excess over the peptide.
-
Add DIPEA to the reaction mixture to a final concentration of 20-50 mM to act as a base.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation. The reaction can also be performed at 4°C overnight.
-
-
Reaction Quenching: Add a quenching solution, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the alkyne-labeled peptide from the reaction mixture using RP-HPLC. Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Product Characterization: Collect the fractions corresponding to the product peak and confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the but-3-ynylcarbamoyl group (C5H5NO, 95.04 Da, assuming loss of the benzyl group as a leaving group).
-
Lyophilization and Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C for future use in click chemistry reactions.
Data Presentation
The efficiency of the labeling reaction can be influenced by the peptide sequence, reaction conditions, and the specific properties of the peptide. Below is a table of representative data for the labeling of a model peptide (e.g., a decapeptide with a single lysine residue) under optimized conditions.
| Parameter | Value | Method of Determination |
| Labeling Efficiency | > 90% | RP-HPLC Peak Area Analysis |
| Isolated Yield | 60-80% | Gravimetric Analysis post-lyophilization |
| Purity | > 95% | RP-HPLC at 214 nm |
| Identity Confirmation | Expected Mass Observed | Mass Spectrometry (ESI-MS) |
| Optimal pH | 8.5 - 9.0 | pH Screening |
| Optimal Reaction Time | 3 hours | Time-course Analysis |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for labeling peptides with this compound.
Subsequent Click Chemistry Application
References
- 1. bachem.com [bachem.com]
- 2. bachem.com [bachem.com]
- 3. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 4. "Side Chain Modifications To Improve Peptide Structure–Activity Relatio" by Neelam Lahankar [scholarship.shu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
Application Notes and Protocols: Benzyl but-3-ynylcarbamate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl but-3-ynylcarbamate is a valuable bifunctional molecule poised for application in the synthesis of diverse nitrogen-containing heterocyclic scaffolds. The presence of a terminal alkyne and a carbamate moiety within the same structure allows for a variety of metal-catalyzed and radical-mediated cyclization strategies. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, such as pyrrolidines and oxazolidinones, which are prevalent in medicinal chemistry and drug discovery. The protocols described herein are based on established methodologies for analogous substrates and are intended to serve as a starting point for further investigation and optimization.
Key Synthetic Applications
This compound can be strategically employed to construct five- and six-membered heterocyclic rings through intramolecular cyclization. The terminal alkyne can be activated by various transition metals, including gold, silver, palladium, and rhodium, to facilitate nucleophilic attack by the carbamate nitrogen or oxygen. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to different heterocyclic products.
Table 1: Overview of Potential Heterocyclic Products from this compound
| Heterocyclic Product | General Structure | Synthetic Strategy | Proposed Catalyst |
| 2-Oxo-pyrrolidine derivative | Pyrrolidin-2-one | Gold-catalyzed hydroamination/oxidation | Au(I) complex |
| Methylene-pyrrolidine | Exocyclic methylene pyrrolidine | Silver-catalyzed intramolecular hydroamination | Ag(I) salt |
| Oxazolidin-2-one derivative | Oxazolidin-2-one | Palladium-catalyzed intramolecular aminocarbonylation | Pd(II) complex |
| Substituted Pyrrole | Pyrrole | Multi-step synthesis via cycloaddition | N/A (Proposed) |
Experimental Protocols
Protocol 1: Proposed Gold-Catalyzed Intramolecular Hydroamination for the Synthesis of a Pyrrolidin-2-one Derivative
This protocol outlines a proposed method for the synthesis of a benzyl-protected 4-methylene-pyrrolidin-2-one from this compound, based on gold-catalyzed cyclization of similar aminoalkynes.[1][2][3][4]
Reaction Scheme:
Caption: Gold-catalyzed cyclization of this compound.
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or a suitable gold(I) catalyst
-
Silver hexafluoroantimonate (AgSbF₆) (if using a cationic gold complex)
-
An appropriate oxidant (e.g., N-bromosuccinimide or selectfluor)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DCM (0.1 M).
-
In a separate vial, prepare the gold catalyst solution. For a cationic gold catalyst, mix AuCl (0.05 eq) and AgSbF₆ (0.05 eq) in anhydrous DCM.
-
Add the gold catalyst solution to the reaction mixture at room temperature and stir for 10 minutes.
-
Add the oxidant (1.2 eq) portion-wise over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Proposed Quantitative Data (based on analogous reactions):
| Entry | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | AuCl/AgSbF₆ | NBS | DCM | 12 | 75 |
| 2 | (Ph₃P)AuCl/AgSbF₆ | Selectfluor | Toluene | 8 | 82 |
Protocol 2: Proposed Silver-Catalyzed Intramolecular Hydroamination for the Synthesis of a Methylene-Pyrrolidine Derivative
This protocol describes a proposed silver-catalyzed intramolecular hydroamination to yield a benzyl-protected methylene-pyrrolidine, based on known silver-catalyzed reactions of terminal alkynes.[5][6][7]
Reaction Scheme:
Caption: Silver-catalyzed intramolecular hydroamination.
Materials:
-
This compound
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous acetonitrile (MeCN) or 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous MeCN (0.1 M).
-
Add silver trifluoromethanesulfonate (0.1 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Proposed Quantitative Data (based on analogous reactions):
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | MeCN | 80 | 24 | 68 |
| 2 | 5 | DCE | 60 | 36 | 62 |
Protocol 3: Proposed Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of an Oxazolidin-2-one Derivative
This protocol outlines a proposed synthesis of a benzyl-protected oxazolidin-2-one derivative through a palladium-catalyzed carbonylative cyclization. This approach is based on established methods for the synthesis of oxazolidinones from propargylic carbamates.[8][9]
Reaction Scheme:
Caption: Palladium-catalyzed carbonylative cyclization.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Iodine (I₂)
-
Carbon monoxide (CO) gas (balloon or Schlenk line)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, and a balloon for CO atmosphere
Procedure:
-
To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a CO balloon, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and Iodine (1.2 eq).
-
Evacuate and backfill the flask with CO gas three times.
-
Add anhydrous THF (0.1 M) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Proposed Quantitative Data (based on analogous reactions):
| Entry | Pd Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | THF | 24 | 70 |
| 2 | PdCl₂(PPh₃)₂ | DMF | 18 | 78 |
Logical Workflow for Heterocycle Synthesis from this compound
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a promising and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and data presented in these application notes, derived from established chemical literature on analogous substrates, provide a solid foundation for researchers to explore the synthetic potential of this molecule. Further optimization of reaction conditions will likely lead to high-yielding and stereoselective methods for the construction of complex molecular architectures.
References
- 1. Gold(I)-catalyzed regioselective cyclizations of silyl ketene amides and carbamates with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gold-catalyzed oxidative cyclization of amide-alkynes: access to functionalized γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silver-catalysed reactions of alkynes: recent advances - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Silver-Catalyzed Activation of Terminal Alkynes for Synthesizing Nitrogen-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxazolidinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
How to improve the yield of Benzyl but-3-ynylcarbamate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Benzyl but-3-ynylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a standard N-protection reaction where the primary amine, but-3-yn-1-amine, is acylated using benzyl chloroformate (Cbz-Cl) in the presence of a base. This reaction forms a stable carbamate linkage.
Caption: General synthesis of this compound.
Q2: My reaction yield is critically low. What are the most common causes?
Low yields in carbamate synthesis are common and can usually be traced back to reagent quality or reaction conditions. A systematic check is the best approach.[1]
-
Reagent Quality:
-
Benzyl Chloroformate (Cbz-Cl): This is the most likely culprit. Cbz-Cl is highly sensitive to moisture and can degrade over time into benzyl alcohol and HCl, especially if stored improperly.[2] Always use a fresh bottle or reagent from a recently opened bottle stored under an inert atmosphere.
-
But-3-yn-1-amine: The amine should be pure and dry. Impurities or oxidation can interfere with the reaction. If the amine is old or discolored, consider purification by distillation.
-
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the benzyl chloroformate.[1] Ensure all glassware is oven-dried and, if running in an organic solvent, that the solvent is anhydrous.
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.05-1.1 equivalents) of benzyl chloroformate can help drive the reaction to completion, compensating for any minor degradation.
-
Temperature Control: The reaction is exothermic. It should be performed at a low temperature (typically 0 °C) to prevent side reactions and decomposition of the starting materials and product.[2]
Q3: I see multiple spots on my TLC analysis post-reaction. What are the likely side products?
The presence of multiple spots indicates the formation of byproducts. Common side products in this synthesis include:
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate by water present in the reaction mixture.
-
Dibenzyl Carbonate: Results from the reaction of benzyl chloroformate with the benzyl alcohol byproduct.
-
Symmetrical Urea (N,N'-di(but-3-ynyl)urea): This can form if there are traces of phosgene in the benzyl chloroformate, which can react with two equivalents of the amine.
-
Unreacted Starting Materials: Incomplete conversion will leave both but-3-yn-1-amine and benzyl chloroformate (or its degradation products) in the mixture.
Q4: How can I optimize reaction conditions to improve the yield?
Optimizing the base, solvent, and temperature can significantly enhance the yield and purity of the product. The "Schotten-Baumann" conditions are a robust starting point for this acylation.
| Parameter | Option 1: Schotten-Baumann (Biphasic) | Option 2: Anhydrous Organic | Potential Impact on Yield |
| Base | Aqueous NaOH, NaHCO₃, or K₂CO₃[3] | Triethylamine (Et₃N) or Pyridine | High Impact: The base neutralizes the HCl byproduct. Inorganic bases in water are effective and cheap. Organic bases are used in anhydrous conditions but can be harder to remove. |
| Solvent | Dichloromethane (DCM) / Water or Diethyl Ether / Water | Anhydrous DCM, Tetrahydrofuran (THF), or Acetonitrile | Medium Impact: A biphasic system allows for easy separation. Anhydrous solvents can provide a cleaner reaction if all reagents are perfectly dry. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | High Impact: Starting the reaction at 0 °C is critical to control the initial exotherm. Allowing it to slowly warm to room temperature can ensure completion.[2] |
| Addition Rate | Slow, dropwise addition of Cbz-Cl | Slow, dropwise addition of Cbz-Cl | High Impact: A fast addition can lead to localized heating and an increase in side reactions. |
Q5: What is the recommended work-up and purification procedure?
A standard extractive work-up followed by column chromatography is typically effective.
-
Quench: If the reaction is in an organic solvent, quench with water or a dilute acid (e.g., 1M HCl).
-
Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash Organic Layer:
-
Wash with 1M HCl to remove any unreacted amine and organic base (if used).
-
Wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove some acidic byproducts.
-
Wash with brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Troubleshooting Guide
If you are encountering issues with your synthesis, follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocols
Protocol: Synthesis of this compound (Schotten-Baumann Conditions)
This protocol describes a reliable method using a biphasic system, which is tolerant of minor impurities and generally provides good yields.
Materials:
-
But-3-yn-1-amine (1.0 eq.)
-
Benzyl chloroformate (1.1 eq.)
-
Sodium Hydroxide (NaOH) (2.0 eq.)
-
Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve but-3-yn-1-amine (1.0 eq.) and sodium hydroxide (2.0 eq.) in a 1:1 mixture of water and dichloromethane.
-
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.), dissolved in a small amount of dichloromethane, to the reaction mixture dropwise via an addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Safety Note: Benzyl chloroformate is a lachrymator and corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).[4]
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Remove the aqueous layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to obtain the pure this compound.
-
References
Technical Support Center: Optimizing Coupling Reactions for Benzyl but-3-ynylcarbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reactions of Benzyl but-3-ynylcarbamate. The focus is on the Sonogashira cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling reaction for this compound and what are the key components?
A1: The most common and effective method for coupling this compound, a terminal alkyne, is the Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The key components of a typical Sonogashira reaction are:
-
Terminal Alkyne: this compound.
-
Coupling Partner: An aryl or vinyl halide (e.g., iodide, bromide, or triflate). The reactivity generally follows the trend: I > OTf > Br > Cl.[3][4]
-
Palladium Catalyst: A zerovalent palladium complex, often generated in situ from a palladium(II) precursor. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][4]
-
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which increases the reaction rate.[1][2]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct.[1]
-
Solvent: The amine base can sometimes act as the solvent, but co-solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used.[1][5]
Q2: What are the typical reaction conditions for a Sonogashira coupling with this compound?
A2: Sonogashira reactions are known for their mild conditions, often proceeding at room temperature.[1][3] However, less reactive coupling partners, such as aryl bromides or chlorides, may require elevated temperatures.[6] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen, especially when using a copper co-catalyst.[1][2]
Q3: What are the main side reactions to be aware of?
A3: The primary side reaction is the oxidative homocoupling of this compound to form a 1,3-diyne. This is known as the Glaser coupling and is promoted by the presence of oxygen and the copper co-catalyst.[2] Another potential issue is the decomposition of the palladium catalyst, which can lead to the formation of palladium black and a loss of catalytic activity.[7][8]
Q4: When should I consider a copper-free Sonogashira reaction?
A4: A copper-free Sonogashira reaction is advisable when dealing with substrates that are sensitive to copper or when homocoupling is a significant issue.[1] While the reaction may be slower, eliminating the copper co-catalyst prevents the Glaser coupling side reaction.[2] These reactions often require a different set of ligands and bases to facilitate the catalytic cycle.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired coupled product, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Starting Materials: Ensure the purity of your this compound and the aryl/vinyl halide. Impurities can inhibit the catalyst.
-
Solvents and Bases: Use anhydrous and degassed solvents. Amine bases can degrade over time; use a freshly distilled or newly opened bottle.[7]
-
Stoichiometry: A slight excess of the alkyne (1.1-1.5 equivalents) is often used to ensure full consumption of the halide.
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: Oxygen is detrimental, especially in copper-catalyzed reactions, as it promotes alkyne homocoupling.[1][2] Ensure your reaction setup is properly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period).
-
Temperature: While many Sonogashira couplings work at room temperature, less reactive halides (bromides, chlorides) may require heating (e.g., 50-100 °C).[3][6] Monitor for thermal decomposition of your starting materials or product.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, it might be due to catalyst deactivation.
-
-
Evaluate the Catalyst System:
-
Palladium Source: Ensure your palladium catalyst is active. Pd(PPh₃)₄ can be sensitive to air and light. Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ is a common alternative, as it is reduced to the active Pd(0) species in situ.[1]
-
Copper(I) Source: Copper(I) iodide can oxidize over time. Use a fresh, off-white or light tan powder.[7]
-
Ligand: If using a Pd(II) source, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can improve catalyst stability and reactivity.[4]
-
Issue 2: Significant Homocoupling (Glaser Product) Observed
The formation of a diyne from the coupling of two molecules of this compound is a common side reaction.
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Improve your degassing technique.
-
Copper-Free Conditions: Eliminate the CuI co-catalyst.[2] This will significantly reduce or eliminate the homocoupling pathway. Note that the reaction may require a higher temperature or a more specialized palladium catalyst/ligand system to proceed at a reasonable rate.[4]
-
Slow Addition of the Alkyne: Adding the this compound slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, which can disfavor the bimolecular homocoupling reaction.[5]
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, base, and solvent significantly impacts the outcome of the Sonogashira coupling. The following tables summarize common options to guide your optimization experiments.
Table 1: Common Palladium Catalysts and Co-catalysts
| Catalyst/Co-catalyst | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1 - 5 | Active Pd(0) source, but can be air-sensitive. |
| PdCl₂(PPh₃)₂ | 1 - 5 | Air-stable Pd(II) precatalyst, reduced in situ.[1] |
| Pd(dppf)Cl₂ | 1 - 5 | Often effective for more challenging substrates.[1] |
| CuI | 2 - 10 | Co-catalyst to increase reaction rate; can promote homocoupling.[1] |
Table 2: Common Bases and Solvents
| Base | Solvent | Typical Temperature | Notes |
| Triethylamine (TEA) | TEA, THF, DMF, Toluene | Room Temp to 80 °C | Most common combination. TEA acts as both base and solvent in some cases.[1] |
| Diisopropylethylamine (DIPEA) | THF, DMF | Room Temp to 80 °C | A bulkier, less nucleophilic base. |
| Diisopropylamine | Toluene | 80 °C | Can be effective for specific substrates.[5] |
| K₂CO₃ or Cs₂CO₃ | DMF, NMP | Room Temp to 100 °C | Inorganic bases, often used in copper-free systems.[1] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl iodide.
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize alkyne homocoupling.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed DMF (5 mL) and a base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup and purification follow a similar procedure to the copper-catalyzed protocol.
Visualizations
Catalytic Cycles
Understanding the mechanism can aid in troubleshooting. The following diagrams illustrate the key steps in the Sonogashira catalytic cycles.
Caption: The interconnected catalytic cycles of a standard Sonogashira reaction.
Caption: Catalytic cycle for the copper-free Sonogashira variant.
References
Technical Support Center: Purification of Crude Benzyl but-3-ynylcarbamate
This guide provides troubleshooting advice and frequently asked questions for the purification of crude Benzyl but-3-ynylcarbamate via column chromatography, tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC and Column | The mobile phase is either too polar or not polar enough. | Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate) to achieve a good separation where the target compound has an Rf value of approximately 0.25-0.35.[1][2] |
| Product is Eluting with Impurities | The chosen mobile phase lacks sufficient resolution. The column may be overloaded with crude material. | Use a less polar mobile phase or a shallower gradient to enhance the separation between the product and impurities.[1] Ensure the amount of crude material is appropriate for the column size; a general guideline is 50-100 g of silica for every 1 g of crude material.[2] |
| Streaking of the Compound on the Column | The compound may be too polar for the chosen mobile phase. The column is overloaded. The compound might be degrading on the silica gel. | Add a small amount of a more polar solvent to the mobile phase. Ensure the sample is loaded in a concentrated, narrow band.[1] If degradation is suspected, consider deactivating the silica gel with triethylamine.[1][3] |
| Low Recovery of Product from the Column | The product is strongly adsorbed to the silica gel. The compound may have eluted very quickly (with the solvent front) or is so dilute in the fractions that it's not being detected. | At the end of the elution, increase the polarity of the mobile phase to wash all the product off the column.[1] Check the very first fractions collected.[4] Try concentrating a range of fractions where the product was expected and re-analyze by TLC.[4] |
| Compound Will Not Elute from the Column | The eluting solvent is not polar enough. The compound may have decomposed on the column. | Significantly increase the polarity of the solvent system (e.g., switch from ethyl acetate/hexane to methanol/dichloromethane).[3] Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting to see if degradation occurs.[4] |
| All Fractions are Mixed Despite Good TLC Separation | The sample was loaded in too large a volume of solvent. One compound may be degrading into the other on the silica gel during the longer elution time of a column. | Dissolve the crude sample in the minimum amount of solvent for loading.[2] Check for on-plate degradation with a 2D TLC experiment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for when developing a solvent system for my column? A1: For the best separation, the desired product should have a Retention Factor (Rf) of approximately 0.25-0.35 in the chosen solvent system on a TLC plate.[2] An Rf in this range provides a good balance, allowing for sufficient interaction with the stationary phase for separation without requiring excessively long elution times.[5]
Q2: How do I choose the right solvent system? A2: Thin-Layer Chromatography (TLC) is the primary tool for determining the optimal solvent system.[6] Start with a non-polar system, such as a high ratio of hexane to ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.[3] For carbamates, which are moderately polar, mixtures of hexanes and ethyl acetate are very common.[2]
Q3: My compound is very polar and doesn't move from the baseline, even with 100% ethyl acetate. What should I do? A3: For very polar compounds, you may need to switch to a more aggressive polar solvent system. A common choice is a mixture of methanol and dichloromethane.[3][4]
Q4: Can I use solvents other than ethyl acetate and hexane? A4: Yes, other solvent systems can be effective. Diethyl ether can be substituted for ethyl acetate, and dichloromethane is another common solvent used in mixtures with hexane or methanol.[3][7]
Q5: How much silica gel should I use? A5: A general rule of thumb is to use approximately 50-100 grams of silica gel for every 1 gram of crude material. The exact amount depends on the difficulty of the separation.[2]
Experimental Data and Parameters
The following table summarizes typical quantitative data used in the purification of carbamates by column chromatography.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic molecules.[8] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A standard system; start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.[2][3] |
| Target Rf Value | 0.25 - 0.35 | Provides optimal separation on the column.[2] |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Depends on the separation difficulty; use more silica for closely eluting impurities.[2] |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Solvent System:
-
Based on preliminary TLC analysis, prepare an initial eluent with low polarity (e.g., 9:1 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.25-0.35.[2]
-
Prepare a second, more polar eluent (e.g., 1:1 Hexane:Ethyl Acetate) to flush the column after your compound has eluted.
2. Packing the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[2]
-
In a beaker, prepare a slurry of silica gel in your initial, low-polarity eluent.[2]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[2]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[2]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[2]
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, like dichloromethane or the eluent itself.[2]
-
Carefully add the dissolved sample onto the top of the silica bed using a pipette.
-
Allow the sample to fully absorb into the silica gel.[2]
4. Elution and Fraction Collection:
-
Carefully add the initial low-polarity eluent to the column.
-
Begin eluting the column by applying gentle air pressure (flash chromatography).[9]
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).[9]
-
If the separation is difficult, you may use a gradient elution by gradually increasing the polarity of the mobile phase (e.g., moving from 9:1 to 4:1 hexanes:ethyl acetate).[2]
5. Monitoring the Separation:
-
Monitor the composition of the collected fractions by TLC to identify which ones contain the purified product.[6]
-
Spot multiple fractions on a single TLC plate for easy comparison.
6. Final Steps:
-
Combine the fractions that contain the pure product.[2]
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Visual Workflow Guides
Caption: A flowchart of the experimental purification process.
References
Technical Support Center: Benzyl Carbamate (Cbz) Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of the benzyl carbamate (Cbz or Z) protecting group.
Troubleshooting Guides
This section addresses common issues encountered during Cbz deprotection in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenation
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
-
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1]
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[2]
-
-
Issue 2: Unwanted Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The nature of side products is highly dependent on the chosen deprotection method. Here are some common side reactions and strategies to mitigate them:
-
Catalytic Hydrogenation:
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1]
-
Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[2]
-
-
Problem: N-Benzylation, where the newly formed amine reacts with a benzyl fragment.[1][3]
-
Solution: Ensure a sufficient hydrogen supply.[3] In some cases, adding a small amount of a weak acid can help by protonating the amine.
-
-
-
Acidic Cleavage (e.g., HBr/AcOH):
-
Problem: Alkylation of sensitive functional groups by the benzyl cation generated during cleavage.[1]
-
Solution: Use a scavenger, such as anisole or thioanisole, to trap the benzyl cation.
-
-
Problem: Acylation of the deprotected amine when using acetic acid as a solvent, especially at elevated temperatures.[1]
-
Solution: Perform the reaction at a lower temperature or use a non-acylating acidic medium like HCl in dioxane.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most common and widely used method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[1] This method is generally efficient, clean, and the byproducts (toluene and carbon dioxide) are easily removed.[1][4]
Q2: How do I choose the best Cbz deprotection method for my substrate?
The choice of method depends on the functional groups present in your molecule:
-
For substrates without sensitive, reducible groups: Catalytic hydrogenation is often the best choice due to its mildness and clean byproducts.[1]
-
For substrates with groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups): Acid-catalyzed cleavage (e.g., HBr/AcOH, TFA) is a suitable alternative.[4][5]
-
For substrates sensitive to both reduction and strong acids: Nucleophilic cleavage using reagents like 2-mercaptoethanol can be a good option, especially for complex molecules in late-stage synthesis.[1][6][7]
Q3: Can the Cbz group be removed under basic conditions?
While less common, Cbz groups can be cleaved under specific basic conditions, although this is not a general method.[3]
Q4: Are there metal-free alternatives to catalytic hydrogenation?
Yes, several metal-free alternatives are available. Acid-mediated deprotection using reagents like HBr in acetic acid, trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride are effective.[5][8] Additionally, nucleophilic cleavage methods provide a metal-free option.[6][7] More recent developments include electrochemical oxidative cleavage and photoredox-catalyzed deprotection.[9][10]
Q5: My reaction with HBr in acetic acid is giving multiple products. What could be the issue?
A common side reaction with HBr in acetic acid is the formation of a stable benzyl bromide byproduct which can alkylate nucleophilic sites on your substrate.[5] Also, if your substrate has other acid-labile protecting groups, they may also be cleaved. Consider using scavengers like anisole to trap the generated benzyl cation.
Data Presentation
The selection of the deprotection agent can significantly impact the reaction efficiency, time, and the purity of the final product. Below is a summary of typical quantitative data for various Cbz deprotection methods.
| Deprotection Method | Reagents/Catalyst | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH, EtOH, EtOAc | Room Temperature | 1 - 16 h | >95 | Catalyst can be poisoned by sulfur. May reduce other functional groups.[1] |
| Transfer Hydrogenation | HCOOH, Pd/C | MeOH, EtOH | Room Temperature | 0.5 - 6 h | High | Avoids the use of hydrogen gas cylinders.[11] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 2 h | >90 | Strong acid can cleave other sensitive groups.[5] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Neat or with scavengers | Room Temperature | 1 - 4 h | >90 | TFA is a strong acid; scavengers may be needed.[5] |
| Lewis Acid Cleavage | AlCl₃/HFIP | HFIP | Room Temperature | Variable | High | Milder than strong protic acids and compatible with many functional groups.[3][6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAC | 75 °C | Variable | High | Good for substrates sensitive to hydrogenation and strong acids.[2][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This protocol describes a standard procedure for the deprotection of a Cbz-protected amine using palladium on carbon and hydrogen gas.[11][12]
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary.
Protocol 2: Acid-Catalyzed Cleavage using HBr in Acetic Acid
This protocol outlines the use of hydrogen bromide in acetic acid for the removal of the Cbz protecting group.[5][12]
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in 33% HBr in acetic acid at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the amine hydrobromide salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate). The free amine can then be isolated by extraction or other suitable methods.
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This method is particularly useful for sensitive substrates.[2][6][7]
-
Reaction Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflows for common Cbz deprotection methods.
Caption: Troubleshooting logic for incomplete catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 8. tdcommons.org [tdcommons.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
How to prevent decomposition of Benzyl but-3-ynylcarbamate during reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl but-3-ynylcarbamate. It addresses common issues related to the compound's stability and offers preventative strategies to ensure successful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving low yields and multiple side products. What could be the cause?
Decomposition of this compound during a reaction is a common reason for low yields and the formation of impurities. The two primary reactive sites in the molecule are the terminal alkyne and the benzyl carbamate group. The specific decomposition pathway will depend on your reaction conditions.
-
Terminal Alkyne Reactivity : The hydrogen atom on the terminal alkyne is acidic and can be deprotonated by bases, forming a reactive acetylide anion. This can lead to unwanted side reactions.[1][2]
-
Carbamate Group Instability : The benzyl carbamate group can be sensitive to certain conditions. For instance, strong acids or bases can cause cleavage of the carbamate. Reductive conditions can also cleave the benzyl group.
To diagnose the issue, carefully analyze your reaction conditions (pH, temperature, reagents) and compare them against the known sensitivities of these functional groups.
Q2: How can I prevent side reactions at the terminal alkyne?
The most effective way to prevent unwanted reactions at the terminal alkyne is to use a protecting group.[3][4][5] Trialkylsilyl groups, such as Trimethylsilyl (TMS), Triethylsilyl (TES), and tert-Butyldimethylsilyl (TBDMS), are widely used for this purpose.[1][4]
Workflow for Alkyne Protection:
References
Minimizing byproducts in the synthesis of Benzyl but-3-ynylcarbamate derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing byproducts in the synthesis of Benzyl but-3-ynylcarbamate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The most frequently encountered byproducts are N,N-dithis compound (from over-alkylation), benzyl but-3-enylcarbamate (from isomerization of the alkyne), and urea derivatives. The formation of urea byproducts can be more prevalent if there is moisture in the reaction.[1] Another potential, though less common, byproduct is N-benzyl-but-3-yn-1-amine, resulting from an unexpected benzylation instead of the formation of the carbamate.[2][3]
Q2: How can I minimize the formation of the N,N-dibenzylated byproduct?
A2: To reduce the formation of the di-substituted product, it is crucial to control the stoichiometry of the reactants. Use of a slight excess (1.05 to 1.1 equivalents) of but-3-yn-1-amine relative to benzyl chloroformate can help ensure the complete consumption of the chloroformate, minimizing the chance of a second reaction with the product. Additionally, slow, dropwise addition of benzyl chloroformate to the reaction mixture at a low temperature (e.g., 0 °C) can help to control the reaction rate and favor the mono-substituted product.
Q3: What reaction conditions are critical to prevent isomerization of the alkyne?
A3: Isomerization of the terminal alkyne in but-3-yn-1-amine to an internal alkyne is typically promoted by strong bases and higher temperatures. To prevent this, it is recommended to use a non-nucleophilic organic base such as triethylamine and to maintain a low reaction temperature (0 °C to room temperature).
Q4: My reaction is sluggish or incomplete. What are the potential causes?
A4: Incomplete reactions can stem from several factors. Ensure that your but-3-yn-1-amine is of high purity and free from excessive moisture. Benzyl chloroformate is also moisture-sensitive and can degrade over time to benzyl alcohol and HCl; using a fresh bottle is advisable.[4] Inadequate mixing, especially in heterogeneous reaction mixtures, can also lead to incomplete conversion.
Q5: What is the recommended work-up procedure to remove unreacted starting materials and byproducts?
A5: A standard aqueous work-up is effective. The reaction mixture should be diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and the amine salt of the base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.[5] The organic layer should then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Q6: What is the best method for purifying the final product?
A6: For most research applications, purification by flash column chromatography on silica gel is the most effective method to separate the desired this compound from closely related byproducts.[6][7] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. For crystalline products, recrystallization can be an effective final purification step.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of benzyl chloroformate. - Loss of product during work-up. | - Monitor the reaction by TLC until the starting material is consumed. - Use a fresh bottle of benzyl chloroformate.[4] - Ensure proper phase separation during extractions. |
| Multiple Spots on TLC (Byproducts) | - Presence of moisture. - Over-alkylation (N,N-dibenzylation). - Isomerization of the alkyne. - Unexpected N-benzylation. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add benzyl chloroformate dropwise at 0 °C. - Maintain a low reaction temperature and use a non-nucleophilic base. - Optimize reaction conditions (temperature, base) to favor carbamate formation. |
| Product is an Oil and Difficult to Purify | - Presence of residual solvent or impurities. | - Ensure complete removal of solvent under high vacuum. - Perform flash column chromatography for purification. |
| Inconsistent Results | - Variability in reagent quality. - Fluctuations in reaction temperature. | - Use reagents from a reliable source and check for purity. - Use an ice bath to maintain a consistent low temperature during the addition of reagents. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
But-3-yn-1-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add but-3-yn-1-amine (1.0 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Chloroformate Addition: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (2 x), saturated aqueous NaHCO₃ (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Summary
The following table provides illustrative data for the synthesis of this compound under optimized and unoptimized conditions. Actual results may vary.
| Parameter | Optimized Conditions | Unoptimized Conditions |
| Temperature | 0 °C to Room Temperature | Room Temperature (uncontrolled) |
| Base | Triethylamine | Aqueous NaOH |
| Solvent | Anhydrous Dichloromethane | Dichloromethane (not anhydrous) |
| Yield of this compound | 85-95% | 50-70% |
| % N,N-dibenzylated byproduct | < 5% | 10-20% |
| % Urea byproduct | < 1% | 5-10% |
| % Isomerized byproduct | < 1% | 2-5% |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction conditions and byproduct formation.
References
- 1. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 2. "Synthesis of N-Benzylated Anilines from the Reaction of Anilines and B" by Hari N. Pati, Paul Weisbruch et al. [scholarexchange.furman.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Benzyl But-3-ynylcarbamate Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis, purification, and scale-up of Benzyl but-3-ynylcarbamate. The following sections offer detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of but-3-yn-1-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. This reaction, a type of N-acylation, forms a stable carbamate linkage.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature, the rate of addition of benzyl chloroformate, and maintaining anhydrous conditions are critical. The reaction is often exothermic, so initial cooling is necessary to prevent side reactions.[1] Slow addition of Cbz-Cl helps to maintain temperature control and minimize the formation of impurities. Many carbamate synthesis reactions are sensitive to moisture, which can lead to the hydrolysis of benzyl chloroformate and the formation of byproducts.[2]
Q3: What are the common impurities and side products?
A3: Common impurities include unreacted starting materials (but-3-yn-1-amine and benzyl chloroformate), benzyl alcohol (from the hydrolysis of Cbz-Cl), and di-benzyl carbonate. A significant side product can be the corresponding urea, formed from the reaction of the starting amine with any isocyanate generated in situ, especially if moisture is present.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the product from the starting materials.
Q5: What are the recommended purification methods for this compound?
A5: The primary purification method is silica gel column chromatography.[4] Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective method for obtaining highly pure product.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and how can I troubleshoot this?
-
Answer:
-
Reagent Quality: Ensure that the but-3-yn-1-amine is pure and the benzyl chloroformate is fresh, as it is sensitive to moisture and can degrade over time.[1]
-
Base: The base used (e.g., triethylamine, potassium carbonate) should be anhydrous and of high purity. Insufficient or weak base can lead to incomplete reaction.
-
Temperature: While the initial reaction should be cooled to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[1]
-
Reaction Time: The reaction may not have been stirred for a sufficient duration. Monitor the reaction by TLC until the starting amine spot is no longer visible.
-
Issue 2: Formation of a White Precipitate (Urea Byproduct)
-
Question: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how can I prevent it?
-
Answer:
-
Cause: This precipitate is likely a symmetrical urea byproduct, formed from the reaction of but-3-yn-1-amine with an isocyanate intermediate. This is often exacerbated by the presence of water, which can hydrolyze benzyl chloroformate to an unstable carbamic acid that then decomposes to an amine and carbon dioxide, leading to urea formation.[2][3]
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize moisture.
-
Slow Reagent Addition: Add the benzyl chloroformate solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the initial reaction and minimize side reactions.[2]
-
Choice of Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced during the reaction.[2]
-
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am having trouble separating the this compound from impurities during column chromatography. What can I do?
-
Answer:
-
Optimize TLC: Before running a column, optimize the solvent system using TLC to achieve good separation between the product and impurities. The Rf value of the product should ideally be between 0.2 and 0.4.
-
Gradient Elution: If there are multiple impurities with varying polarities, a gradient elution during column chromatography (gradually increasing the polarity of the mobile phase) can improve separation.[4]
-
Alternative Purification: If chromatography is challenging, consider recrystallization. Experiment with different solvent systems to find one that dissolves the crude product when hot but allows for the crystallization of the pure compound upon cooling.[5]
-
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar carbamates and should be optimized for the specific requirements of this compound production.
Protocol 1: Lab-Scale Synthesis of this compound (Adapted)
Materials:
-
But-3-yn-1-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-3-yn-1-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 eq.) in anhydrous dichloromethane dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (for eluent)
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity based on TLC analysis.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| But-3-yn-1-amine (eq.) | 1.0 | 1.0 |
| Benzyl Chloroformate (eq.) | 1.1 | 1.05 |
| Base (eq.) | 1.2 (TEA) | 1.5 (K₂CO₃) |
| Solvent | DCM or THF | Toluene or Ethyl Acetate |
| Temperature | 0 °C to RT | 5-10 °C to RT |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after chromatography) | >98% | >97% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
References
- 1. N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-butyl N-benzyl-N-(but-3-en-1-yl)carbamate | C16H23NO2 | CID 11448379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Avoiding common errors in the application of Benzyl but-3-ynylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common errors during the application of Benzyl but-3-ynylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile bifunctional molecule commonly used in bioconjugation and medicinal chemistry. Its terminal alkyne group makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2] This allows for the efficient and specific labeling of biomolecules or the synthesis of complex molecular architectures. The benzyl carbamate moiety serves as a protected amine, which can be deprotected under specific conditions to reveal a primary amine for further functionalization.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored in a cool, dry place, protected from light and moisture. For long-term storage, temperatures of 2-8°C are recommended.[3] Carbamates can be sensitive to hydrolysis, and the terminal alkyne can be susceptible to degradation, so proper storage is crucial to maintain its reactivity.
Q3: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining the percentage purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.[5] Mass Spectrometry (MS) can confirm the molecular weight of the compound.[5]
Troubleshooting Guides
Issues in Synthesis and Purification
Problem: Low yield during the synthesis of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. | Increased conversion to the desired product. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. | Improved reaction yield and reduced byproduct formation. |
| Impure starting materials | Ensure the purity of but-3-yn-1-amine and benzyl chloroformate before starting the reaction. | A cleaner reaction profile with fewer impurities to remove during purification. |
Problem: Difficulty in purifying this compound by column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of impurities | Optimize the solvent system for column chromatography by running TLC with various solvent mixtures (e.g., hexane/ethyl acetate).[6] | Better separation of the product from impurities on the TLC plate, indicating a suitable solvent system for the column. |
| Product decomposition on silica gel | Use a less acidic stationary phase like neutral alumina or deactivated silica gel for chromatography.[6] | Minimized product degradation and improved recovery from the column. |
| Incorrect column packing | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[7] | A well-packed column will result in sharper bands and better separation. |
Challenges in "Click Chemistry" (CuAAC) Reactions
Problem: Low or no yield of the desired triazole product in a click reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive copper(I) catalyst | Use a freshly prepared solution of the copper(I) catalyst or generate it in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[1] Ensure all solutions are degassed to prevent oxidation of Cu(I) to Cu(II).[1] | An active catalyst will efficiently promote the cycloaddition reaction, leading to a higher product yield. |
| Impurities in reactants | Purify the this compound and the azide partner before the reaction. Impurities can poison the catalyst.[1] | Removal of inhibitory impurities will restore the catalytic activity and improve the reaction outcome. |
| Suboptimal solvent | The choice of solvent can significantly impact the reaction. Common solvents include mixtures of water with t-butanol, DMF, or DMSO.[1] Experiment with different solvent systems to find the optimal conditions. | Improved solubility of reactants and catalyst, leading to a more efficient reaction. |
Problem: Formation of side products, such as alkyne homocoupling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of oxygen | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1] Maintain the reaction under an inert atmosphere. | Minimizing oxygen will reduce the oxidative homocoupling of the terminal alkyne, leading to a cleaner reaction. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the azide component to ensure complete consumption of the alkyne. | Driving the reaction to completion will reduce the amount of unreacted alkyne available for side reactions. |
Deprotection of the Benzyl Carbamate Group
Problem: Incomplete or failed deprotection of the benzyl carbamate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective catalyst for hydrogenolysis | Use a fresh and active palladium catalyst (e.g., Pd/C). Ensure the reaction is carried out under a positive pressure of hydrogen gas. | Complete removal of the benzyl protecting group to yield the free amine. |
| Catalyst poisoning | Ensure the substrate is free from impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds). | An active catalyst will facilitate the deprotection reaction. |
| Alternative deprotection methods needed | If hydrogenolysis is not compatible with other functional groups in the molecule, consider alternative deprotection methods such as using strong acids (e.g., HBr in acetic acid) or other reductive cleavage conditions.[8] | Successful removal of the benzyl group without affecting other sensitive parts of the molecule. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by performing TLC analysis of the crude product. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[6]
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[6]
-
Elution: Begin elution with the solvent system determined from the TLC analysis. Collect fractions and monitor the elution of the product by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction of this compound with an azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 M).
-
Reaction Initiation: To the solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equivalents) followed by the CuSO₄ solution (0.01-0.05 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Workflow for synthesis, application, and deprotection.
Caption: Troubleshooting logic for low yield in click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.leyan.com [file.leyan.com]
- 4. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Refining Catalyst Choice for Benzyl but-3-ynylcarbamate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl but-3-ynylcarbamate and its associated catalytic reactions. The information provided is designed to assist in refining catalyst choice, optimizing reaction conditions, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the cyclization of this compound?
A1: The most frequently employed catalysts for the cyclization of N-tethered enynes like this compound are late transition metal complexes, particularly those of gold(I) and platinum(II). Gold(I) catalysts, often featuring N-heterocyclic carbene (NHC) ligands, are widely used for various enyne cycloisomerization reactions. Platinum(II) chloride is also a common choice for cyclization reactions involving carbamates as nucleophiles.[1]
Q2: What are the expected major products from the catalyzed cyclization of this compound?
A2: The catalyzed cyclization of this compound, which is an N-tethered 1,6-enyne, is expected to primarily yield substituted pyrrolidine or piperidine derivatives through intramolecular hydroamination or related cycloisomerization pathways. The regioselectivity of the cyclization (i.e., the formation of a five-membered pyrrolidine ring via 5-exo-dig cyclization versus a six-membered piperidine ring via 6-endo-dig cyclization) is highly dependent on the choice of catalyst, ligands, and reaction conditions. Gold catalysts are known to promote various modes of enyne cyclization.[1][2]
Q3: How does the choice of ligand on a gold(I) catalyst affect the reaction outcome?
A3: The ligand plays a crucial role in modulating the reactivity, selectivity, and stability of the gold(I) catalyst. For instance, N-heterocyclic carbene (NHC) ligands can enhance the carbene-like nature of reaction intermediates, potentially favoring certain reaction pathways. The steric and electronic properties of the ligand can influence the coordination environment around the gold center, thereby affecting the stereoselectivity of the reaction.
Q4: Can side reactions occur during the catalyzed cyclization of this compound?
A4: Yes, several side reactions can occur, leading to the formation of undesired byproducts. These can include skeletal rearrangements, dimerization or polymerization of the starting material, and incomplete reaction. The formation of these side products is often influenced by factors such as catalyst activity, reaction temperature, and substrate concentration.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is properly activated. For instance, with gold(I) pre-catalysts like (Ph3P)AuCl, an activator such as a silver salt (e.g., AgSbF6, AgOTf) is often required to generate the active cationic gold species. |
| Catalyst Poisoning | Impurities in the starting material, solvent, or glassware can poison the catalyst. Ensure all reagents and solvents are of high purity and that glassware is thoroughly cleaned and dried. |
| Incorrect Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to catalyst decomposition or byproduct formation. Optimize the temperature systematically. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with varying properties (e.g., dichloromethane, toluene, acetonitrile). |
Problem 2: Poor Selectivity (Mixture of Isomers or Byproducts)
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand | The ligand on the metal catalyst has a profound effect on selectivity. For gold(I) catalysis, screen a variety of phosphine or NHC ligands with different steric and electronic properties. |
| Incorrect Counter-ion | For cationic catalysts, the nature of the counter-ion can influence the catalyst's reactivity and selectivity. Experiment with different silver salts (e.g., AgSbF6, AgOTf, AgBF4) to vary the counter-ion. |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of Water or Other Nucleophiles | Adventitious water or other nucleophiles can compete with the desired intramolecular reaction, leading to byproducts. Ensure the reaction is carried out under strictly anhydrous and inert conditions. |
Catalyst and Condition Comparison for Enyne Cyclization (General Data)
The following table summarizes general conditions and outcomes for gold-catalyzed enyne cyclizations, which can serve as a starting point for optimizing reactions with this compound, as specific data for this substrate is limited in the literature.
| Catalyst System | Ligand | Additive/Co-catalyst | Solvent | Temperature (°C) | Typical Outcome |
| AuCl(PPh3) | Triphenylphosphine | AgSbF6 | Dichloromethane | Room Temp - 40 | Cycloisomerization |
| AuCl(IPr) | IPr (NHC) | AgOTf | Toluene | 25 - 80 | Can favor different cyclization modes |
| PtCl2 | None | None | Acetonitrile or Toluene | 60 - 100 | Hydroamination/Cyclization |
Experimental Protocols (General Procedures)
General Procedure for Gold-Catalyzed Cyclization:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) pre-catalyst (e.g., (Ph3P)AuCl, 1-5 mol%) and the silver salt activator (e.g., AgSbF6, 1-5 mol%).
-
Add the anhydrous solvent (e.g., dichloromethane, 0.1 M concentration of substrate) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction (e.g., by filtering through a short pad of silica gel) and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Platinum-Catalyzed Cyclization:
-
To a flame-dried Schlenk tube under an inert atmosphere, add PtCl2 (2-10 mol%).
-
Add the anhydrous solvent (e.g., toluene or acetonitrile, 0.1 M concentration of substrate).
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Validation & Comparative
Unraveling the Molecular Blueprint: A Comprehensive Mass Spectrometric Characterization of Benzyl but-3-ynylcarbamate
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the full characterization of Benzyl but-3-ynylcarbamate using mass spectrometry. This guide provides an objective comparison with alternative analytical approaches and is supported by predictive fragmentation data and detailed experimental protocols.
In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel molecules is paramount. This compound, a compound of interest for its potential applications in medicinal chemistry and materials science, requires a robust analytical characterization to confirm its identity and purity. This guide delves into the comprehensive analysis of this compound by mass spectrometry, offering a predictive fragmentation pattern and a comparative analysis with structurally related compounds.
Mass Spectrometric Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak [M]•+ is expected to be observed, with its relative intensity dependent on the ionization conditions. The fragmentation of the molecule is anticipated to be driven by the presence of the benzyl group, the carbamate linkage, and the terminal alkyne functionality.
Based on established fragmentation principles of similar structures, the following key fragmentation pathways are proposed:
-
Benzylic C-O Bond Cleavage: A prominent fragmentation pathway is the cleavage of the bond between the benzylic carbon and the oxygen of the carbamate group. This would result in the formation of the highly stable tropylium ion at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. The corresponding radical fragment would be [O=C=N-CH2-CH2-C≡CH]•.
-
Carbamate Fragmentation: The carbamate moiety itself can undergo fragmentation. Cleavage of the N-C bond of the butynyl group can lead to the formation of a benzyl carbamate radical cation fragment. Furthermore, loss of carbon dioxide (CO2) from the molecular ion or subsequent fragment ions is a possibility.
-
Propargylic Cleavage: The terminal alkyne presents unique fragmentation opportunities. A characteristic fragmentation for terminal alkynes is the loss of a hydrogen radical to form a stable propargyl cation, which would result in a significant [M-1]•+ peak. Additionally, the propargyl cation itself may be observed at m/z 39.
-
McLafferty-type Rearrangement: Although less likely due to the lack of a gamma-hydrogen on a saturated carbon chain relative to the carbonyl group, rearrangement reactions should be considered, potentially leading to the elimination of neutral molecules.
Comparative Analysis with Structurally Related Compounds
To provide a robust characterization, the predicted mass spectrum of this compound is compared with the known mass spectral data of analogous compounds: Benzyl carbamate and 2-Propynyl carbamate.
| Compound | Key Fragments (m/z) | Interpretation |
| This compound (Predicted) | 91, [M-1], 39, [M-CO2] | Tropylium ion (base peak), loss of H• from alkyne, propargyl cation, loss of carbon dioxide. |
| Benzyl carbamate [1] | 108, 91, 79 | Molecular ion, tropylium ion, and subsequent fragmentation of the benzyl group.[1] |
| 2-Propynyl carbamate [2] | [M-1], 39 | Loss of H• from alkyne and the propargyl cation.[2] |
This comparative analysis highlights the expected key fragments that would confirm the presence of both the benzyl carbamate and the but-3-ynyl moieties in the target molecule.
Experimental Protocol
A standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400
Visualizing the Fragmentation Pathway
To further elucidate the predicted fragmentation of this compound, a logical relationship diagram has been generated using Graphviz.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the characterization of this compound, other analytical techniques can provide complementary information.
| Technique | Information Provided | Comparison to Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Offers more detailed structural information than MS but is less sensitive. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., N-H, C=O, C≡C-H). | Confirms functional groups predicted by MS fragmentation but does not provide molecular weight or detailed fragmentation data. |
| Elemental Analysis | Determines the elemental composition of the molecule. | Provides the empirical formula, which can be used to confirm the molecular formula determined by high-resolution mass spectrometry. |
References
A Comparative Guide to Benzyl but-3-ynylcarbamate and Propargyl Carbamate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized the field of bioconjugation, enabling the precise and efficient covalent linking of molecules in complex biological systems.[1][2] The choice of the alkyne-containing reagent is critical to the success of these conjugations. This guide provides an objective comparison of two such reagents: Benzyl but-3-ynylcarbamate and the more commonly utilized propargyl carbamate, focusing on their performance in bioconjugation applications.
Executive Summary
Propargyl carbamates are widely used in bioconjugation due to their favorable combination of reactivity, ease of installation, and cost.[3] However, a significant drawback is the potential for copper-induced fragmentation, particularly with tertiary propargyl carbamates, rendering them unsuitable for certain bioconjugation applications.[3] this compound, while less documented in direct comparative studies, represents an alternative alkyne source. Its structural features suggest comparable reactivity to other terminal alkynes used in CuAAC, and it may offer advantages in stability. This guide will delve into the available data to help researchers make an informed decision for their specific bioconjugation needs.
Data Presentation: A Quantitative Comparison of Alkyne Reactivity in CuAAC
| Alkyne Class | Example Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) | Relative Reactivity Rank | Reference |
| Propiolamide | N-Propylpropiolamide | 2.5 | 8.5 | 1 (Fastest) | [3] |
| Propargyl Ether | Propargyl-PEG3-OH | 3.5 | 12 | 2 | [3] |
| Propargyl Amine | N-Propargylacetamide | 4.5 | 16 | 3 | [3] |
| Terminal Alkyne (unactivated) | 5-Hexyn-1-ol | 6.0 | 22 | 4 | [3] |
Analysis and Interpretation:
-
Propargyl carbamate , being structurally similar to propargyl ethers and amides, is expected to exhibit robust reactivity in CuAAC, falling within the upper to middle range of the alkynes listed. Its widespread use in commercial bioconjugation kits and protocols attests to its reliable performance.[3]
-
This compound is a derivative of but-3-yn-1-ol. Unactivated terminal alkynes like this generally show slightly slower kinetics compared to propargyl compounds.[3] The presence of the benzyl carbamate group is not expected to significantly alter the electronic properties of the alkyne, thus its reactivity is likely comparable to other unactivated terminal alkynes.
Key Consideration: Stability
A critical point of differentiation is the stability of the alkyne under CuAAC conditions. Tertiary propargyl carbamates are known to be unsuitable for bioconjugation due to copper-induced fragmentation.[3] While this is not a major pathway for primary propargyl substrates, it remains a potential side reaction. The but-3-ynyl structure of this compound, with an additional methylene group between the carbamate and the alkyne, may offer enhanced stability by mitigating this fragmentation pathway.
Experimental Protocols
The following is a generalized protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the bioconjugation of an azide-modified protein with an alkyne-containing molecule like this compound or propargyl carbamate.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Alkyne-carbamate (this compound or propargyl carbamate derivative) stock solution in a compatible organic solvent (e.g., DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in deionized water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in deionized water)
-
Degassed buffers
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in a degassed, amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the alkyne-carbamate (e.g., 100 mM) in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-modified protein solution.
-
Add 1.1 to 1.5 molar equivalents of the alkyne-carbamate stock solution to the protein solution.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Allow this mixture to stand for a few minutes.
-
-
Initiation of the Reaction:
-
Add the CuSO₄/THPTA mixture to the protein/alkyne solution to a final copper concentration of 50-250 µM.
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
If the reaction is sensitive to oxygen, purge the vial with nitrogen or argon gas and seal it.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the conjugated protein using size exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst.
-
Mandatory Visualizations
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Generalized experimental workflow for bioconjugation via CuAAC.
Conclusion
Both this compound and propargyl carbamate are viable reagents for bioconjugation via CuAAC. Propargyl carbamates are a well-established and cost-effective option with proven reactivity. However, researchers must be mindful of the potential for copper-induced degradation, especially with substituted propargyl systems. This compound, based on its structure, is predicted to have reactivity comparable to other unactivated terminal alkynes and may offer improved stability, making it a potentially valuable alternative, particularly in applications where linker integrity is paramount. The ultimate choice will depend on the specific requirements of the bioconjugation, including the sensitivity of the biomolecule, the desired reaction kinetics, and the budget of the project. Further direct comparative studies would be beneficial to fully elucidate the performance differences between these two classes of alkyne-containing carbamates.
References
- 1. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Benzyl carbamate (Cbz) with Boc and Fmoc protecting groups
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1][2] These chemical moieties temporarily mask reactive functional groups, such as amines, to prevent unwanted side reactions.[2][3] This guide provides a comprehensive and objective comparison of three of the most ubiquitous amine protecting groups: Benzyl carbamate (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This analysis, tailored for researchers, scientists, and drug development professionals, is supported by experimental data and detailed methodologies to facilitate informed decisions in synthetic strategy. The primary distinction among these protecting groups lies in their lability under different chemical conditions, which forms the basis of orthogonal synthesis—the selective removal of one protecting group in the presence of others.[1][4]
At a Glance: Key Characteristics of Cbz, Boc, and Fmoc
The choice of a protecting group is dictated by the overall synthetic strategy, considering the stability of other functional groups within the molecule and the desired deprotection method.[1] Cbz is typically removed by catalytic hydrogenolysis, Boc is labile to acid, and Fmoc is removed under basic conditions.[1][2]
| Characteristic | Benzyl carbamate (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[5], strong acids (e.g., HBr in acetic acid)[6] | Acid-labile (e.g., Trifluoroacetic acid - TFA)[7][8] | Base-labile (e.g., 20% piperidine in DMF)[9][10] |
| Typical Synthesis Strategy | Predominantly solution-phase synthesis[2][6] | Solution-phase and solid-phase peptide synthesis (SPPS)[2][11] | Gold standard for solid-phase peptide synthesis (SPPS)[6][] |
| Key Advantages | Orthogonal to Boc and Fmoc[13]; imparts crystallinity, aiding purification[13]; cost-effective[13] | Orthogonal to Cbz and Fmoc; well-established in SPPS | Orthogonal to acid-labile side-chain protecting groups[14]; mild deprotection conditions[14]; automation-friendly[2]; UV-active byproduct allows for reaction monitoring[10][15] |
| Potential Limitations | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups)[1]; catalyst poisoning can be an issue[1] | Requires strong acid for cleavage, which can degrade sensitive substrates[1][16] | The dibenzofulvene byproduct can form adducts[1]; potential for aggregation in SPPS[1] |
Chemical Structures and Protection Mechanisms
The protection of an amine with Cbz, Boc, or Fmoc typically involves the reaction of the amine with an activated form of the protecting group, such as a chloroformate, dicarbonate, or N-hydroxysuccinimide ester, under basic conditions.[1][17]
Deprotection Pathways: The Key to Orthogonality
The distinct deprotection pathways for Cbz, Boc, and Fmoc are fundamental to their orthogonal nature, allowing for selective deprotection in the presence of the others.[4][17]
Comparative Experimental Data
The selection of a protecting group can be further guided by quantitative data on reaction performance. The following table summarizes typical yields and deprotection times, although these can vary significantly based on the specific substrate and reaction conditions.
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Typical Deprotection Time |
| Cbz | >90 | >90 | 1-16 hours |
| Boc | >95 | >95 | 30 minutes - 2 hours |
| Fmoc | >95 | >98 (in SPPS) | 5-20 minutes (in SPPS) |
Note: Yields and times are generalized and can be influenced by substrate, reagents, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the protection and deprotection steps for a generic primary amine.
Cbz Protection and Deprotection
Protection of a Primary Amine with Benzyl Chloroformate (Cbz-Cl):
-
Materials: Primary amine, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.[6]
-
Procedure:
-
Dissolve the primary amine in an aqueous solution of sodium carbonate.
-
Add a solution of Cbz-Cl in dioxane dropwise while maintaining a basic pH and low temperature.[6]
-
Stir the reaction mixture for several hours at room temperature.[6]
-
Work-up by washing with diethyl ether and acidifying the aqueous layer with hydrochloric acid to precipitate the Cbz-protected amine.[18]
-
Cbz Deprotection via Catalytic Hydrogenolysis:
-
Materials: Cbz-protected compound, solvent (e.g., methanol, ethanol), Palladium on carbon (Pd/C) catalyst, hydrogen source (H₂ gas).[6]
-
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent.[6]
-
Add the Pd/C catalyst to the solution.[6]
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).[18]
-
Filter off the catalyst and concentrate the solvent to obtain the deprotected amine.
-
Boc Protection and Deprotection
Protection of a Primary Amine with Di-tert-butyl dicarbonate (Boc₂O):
-
Materials: Primary amine, di-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine, NaOH), solvent (e.g., THF, dioxane, water).[7][8]
-
Procedure:
Boc Deprotection with Trifluoroacetic Acid (TFA):
-
Materials: Boc-protected compound, Trifluoroacetic acid (TFA), dichloromethane (DCM).[8]
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 25-50% v/v) and stir at room temperature.[11]
-
Monitor the reaction by TLC.
-
Upon completion, remove the TFA and solvent under reduced pressure. A basic work-up may be necessary to neutralize the amine salt.
-
Fmoc Protection and Deprotection
Protection of a Primary Amine with Fmoc-Cl or Fmoc-OSu:
-
Materials: Primary amine, sodium bicarbonate, dioxane, water, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[9]
-
Procedure:
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS):
-
Materials: Fmoc-protected peptide-resin, N,N-dimethylformamide (DMF), piperidine.[6]
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.[6]
-
Treat the resin with a solution of 20% piperidine in DMF for a short period (e.g., 2 x 10 minutes).[6]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is then ready for the next coupling step.
-
Decision Workflow for Protecting Group Selection
The choice between Cbz, Boc, and Fmoc is a critical decision in synthetic planning. The following diagram provides a simplified workflow to guide the selection process based on substrate stability and subsequent reaction plans.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. youtube.com [youtube.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Unveiling the Advantages of Benzyl but-3-ynylcarbamate as a Superior Alkyne Tag for Bioconjugation
In the rapidly evolving landscape of bioconjugation and drug development, the choice of a chemical reporter for bioorthogonal labeling is a critical determinant of experimental success. Among the diverse array of alkyne tags available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, Benzyl but-3-ynylcarbamate emerges as a distinguished candidate, offering a unique combination of stability, reactivity, and biocompatibility. This guide provides an in-depth comparison of this compound with other commonly employed alkyne tags, supported by a critical analysis of their structural and electronic properties and their implications for performance in biological systems.
Performance Comparison of Alkyne Tags
The selection of an appropriate alkyne tag is a balancing act between reaction efficiency and potential side reactions or cellular toxicity. This compound, a secondary carbamate, strikes a favorable balance, distinguishing itself from other classes of alkyne tags.
| Alkyne Tag Class | Representative Structure | Relative Reactivity (CuAAC) | Key Advantages | Potential Disadvantages |
| This compound | Benzyl-NH-CO-O-CH(CH₃)-C≡CH | Moderate to High | Good balance of stability and reactivity; carbamate group can enhance solubility and reduce non-specific binding; secondary carbamate structure mitigates the instability seen in tertiary counterparts. | Potential for enzymatic cleavage of the carbamate bond in certain cellular contexts, though generally more stable than esters. |
| Propargyl Ethers | R-O-CH₂-C≡CH | Moderate | Generally stable and easy to synthesize. | Can be susceptible to ether cleavage under harsh conditions; may exhibit lower aqueous solubility depending on the 'R' group. |
| Propargyl Amides | R-CO-NH-CH₂-C≡CH | Moderate | Amide bond offers high stability. | Can be more challenging to synthesize; may exhibit different solubility profiles. |
| Simple Terminal Alkynes | R-C≡CH | Generally Lower | Smallest steric footprint, minimizing perturbation to the tagged molecule. | Can exhibit lower reactivity compared to functionalized alkynes. |
| Tertiary Propargyl Carbamates | R₂N-CO-O-C(R')₂-C≡CH | High (but problematic) | High reactivity. | Prone to copper-induced fragmentation, leading to side products and unreliable labeling.[1] |
Delving into the Advantages of this compound
The unique structural features of this compound confer several advantages over other alkyne tags:
-
Enhanced Stability: While tertiary propargyl carbamates have been shown to be unstable in the presence of copper catalysts, leading to undesirable fragmentation, primary and secondary carbamates exhibit greater stability.[1] The secondary carbamate structure of this compound provides a good compromise, offering sufficient stability for reliable bioconjugation while still being a reactive partner in CuAAC reactions.
-
Improved Solubility and Reduced Non-Specific Binding: The carbamate and benzyl functionalities can contribute to a more favorable physicochemical profile. The polarity of the carbamate group can enhance aqueous solubility, which is often a desirable trait for biological experiments. Furthermore, the overall structure may reduce non-specific hydrophobic interactions that can lead to background signal.
-
Tunable Properties: The benzyl group offers a site for further modification, allowing for the fine-tuning of properties such as hydrophilicity, cell permeability, or the attachment of additional functional moieties.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide detailed protocols for a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for protein labeling.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
Materials:
-
Alkyne-modified protein (e.g., labeled with this compound-NHS ester) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Azide-containing probe (e.g., a fluorescent dye with an azide handle).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 250 mM in water).
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared).
-
Desalting column for protein purification.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 2-5 fold molar excess of the azide-containing probe in the reaction buffer.
-
Ligand and Copper Addition: Add THPTA to the reaction mixture to a final concentration of 1 mM. Subsequently, add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiation of Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. If the azide-containing molecule is light-sensitive, protect the reaction from light.
-
Purification: Purify the labeled protein from excess reagents using a desalting column according to the manufacturer's instructions.
-
Analysis: The degree of labeling can be determined using appropriate analytical techniques, such as UV-Vis spectroscopy or mass spectrometry.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making involved in selecting an alkyne tag, the following diagrams are provided.
References
Unveiling the Kinetics: A Comparative Study of Benzyl but-3-ynylcarbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For researchers, scientists, and professionals in drug development, the efficiency of bioconjugation reactions is paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful tool for forging stable molecular linkages. This guide provides a comparative kinetic analysis of Benzyl but-3-ynylcarbamate and other terminal alkynes in CuAAC reactions, supported by experimental data and detailed protocols to aid in the selection of optimal reagents for specific applications.
The choice of alkyne substrate can significantly influence the rate and success of a CuAAC reaction. While a vast array of functionalized alkynes are available, understanding their relative reactivities is crucial for optimizing reaction conditions, particularly in time-sensitive applications or when working with delicate biomolecules. This guide focuses on the kinetic performance of this compound, a carbamate-functionalized alkyne, in comparison to other commonly employed terminal alkynes.
Comparative Kinetic Performance of Terminal Alkynes
While specific kinetic data for this compound is not extensively available in the public domain, valuable insights can be drawn from comparative studies on structurally similar alkynes. A key study evaluated the relative rates of various terminal alkynes under typical bioconjugation conditions using a fluorogenic assay. The data, summarized in the table below, highlights the time required to reach 50% and 90% of the maximum fluorescence, providing a clear measure of reaction velocity.
It is important to note that while this compound is a secondary carbamate, studies have shown that tertiary propargyl carbamates can be susceptible to copper-induced fragmentation, rendering them unsuitable for certain bioconjugation applications[1]. This underscores the importance of careful substrate selection and optimization.
| Alkyne Class | Specific Example | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide | N-Propargylformamide | ~5 | ~15 |
| Propargyl Ether | Propargyl methyl ether | ~8 | ~25 |
| Propargyl Carbamate | (structurally similar to this compound) | ~10 | ~30 |
| Propargyl Alcohol | Propargyl alcohol | ~12 | ~40 |
| Aromatic Alkyne | Phenylacetylene | ~20 | ~60 |
| Aliphatic Alkyne | 1-Octyne | ~25 | ~75 |
Table 1: Comparative reaction times for various terminal alkynes in a ligand-accelerated CuAAC reaction under bioconjugation conditions. Data is extrapolated from a study by V. V. Fokin and coworkers[1].
The data indicates that while electron-activated propiolamides exhibit the fastest reaction rates, propargyl derivatives, including carbamates, still demonstrate excellent reactivity, making them suitable for a wide range of applications[1]. The choice of alkyne will ultimately depend on a balance of reactivity, stability, and synthetic accessibility for the specific application.
Experimental Protocols
To ensure reproducibility and aid in the design of kinetic studies, detailed experimental protocols are essential. The following sections outline a general procedure for a typical CuAAC reaction and a more specific protocol for a kinetic assay using a fluorogenic azide.
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a representative example for the conjugation of an azide and a terminal alkyne.
Materials:
-
Azide-containing molecule
-
Alkyne-containing molecule (e.g., this compound)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Appropriate solvent for dissolving reactants (e.g., DMSO, DMF)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide and alkyne in the desired molar ratio (typically 1:1 to 1:1.5) in the reaction buffer. If necessary, dissolve the reactants in a minimal amount of a compatible organic solvent before adding to the buffer.
-
Catalyst Premix: In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (CuSO₄:THPTA).
-
Reaction Initiation: Add the copper-ligand premix to the solution containing the azide and alkyne. The final copper concentration typically ranges from 50 to 250 µM.
-
Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 10-50 times that of the copper.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates and the catalyst concentration.
-
Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC). Once complete, the product can be purified using standard methods.
Protocol for a Fluorogenic Kinetic Assay
This protocol utilizes a fluorogenic azide that becomes fluorescent upon triazole formation, allowing for real-time monitoring of the reaction kinetics.
Materials:
-
Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)
-
Alkyne of interest (e.g., this compound)
-
Copper(II) sulfate (CuSO₄)
-
Accelerating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Fluorometer or plate reader
Procedure:
-
Stock Solutions: Prepare stock solutions of the fluorogenic azide, alkyne, CuSO₄, ligand, and sodium ascorbate in the reaction buffer.
-
Reaction Mixture Preparation: In a fluorescence cuvette or a well of a microplate, prepare the reaction mixture by combining the buffer, fluorogenic azide, and alkyne at the desired final concentrations.
-
Catalyst Addition: Add the CuSO₄ and ligand solution to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding the sodium ascorbate solution. Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. By performing the experiment with different substrate concentrations, the rate constant (k) for the reaction can be calculated.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the typical workflow for a comparative kinetic study of CuAAC reactions.
Caption: Experimental workflow for a comparative kinetic study of CuAAC reactions.
This guide provides a foundational understanding of the kinetic landscape of CuAAC reactions, with a focus on the relative performance of this compound and other terminal alkynes. By utilizing the provided data and protocols, researchers can make informed decisions in the design and execution of their bioconjugation strategies, ultimately accelerating their research and development efforts.
References
A Comparative Guide to HPLC Analysis for Purity Validation of Benzyl but-3-ynylcarbamate
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Benzyl but-3-ynylcarbamate. It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and regulatory purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it a suitable choice for this analyte.[1][2] This guide outlines a validated HPLC method and compares its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] For this compound, a reversed-phase HPLC method is proposed, which is suitable for moderately polar organic molecules.
Experimental Protocol
A validated HPLC method for the purity analysis of this compound is detailed below. This protocol is based on established methods for similar carbamate compounds and general pharmaceutical analysis guidelines.[3][4][5]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV detector at 254 nm
-
Standard Solution Preparation: A stock solution of this compound reference standard (99.9% purity) is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution.
-
Sample Solution Preparation: The test sample of this compound is accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
Data Presentation: Purity Validation Summary
The following table summarizes the quantitative data from the validation of the proposed HPLC method, demonstrating its suitability for the intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) guidelines.[2][4]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Specificity | No interference at the retention time of the main peak | Passed |
| Limit of Detection (LOD) | - | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.03 µg/mL |
Experimental Workflow
The logical workflow for the HPLC purity validation of this compound is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Validation of this compound.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can also be employed for purity determination. Here, we compare HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.
-
Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.
-
Applicability to this compound: this compound has a moderate boiling point and could potentially be analyzed by GC. However, carbamates can be thermally labile and may degrade at the high temperatures required for volatilization in the GC injector. This can lead to inaccurate quantification and the appearance of degradation peaks.[5]
-
Comparison with HPLC:
-
Advantages of GC: Higher resolution for volatile impurities, and when coupled with a mass spectrometer (GC-MS), it provides excellent identification of unknown impurities.[1]
-
Disadvantages of GC: Potential for thermal degradation of the analyte, which would necessitate derivatization, adding complexity to the sample preparation. HPLC is generally more suitable for non-volatile and thermally sensitive compounds.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific resonance of the target compound and comparing it to the integral of a certified internal standard of known concentration, the purity of the analyte can be determined.
-
Applicability to this compound: qNMR is highly suitable for purity assessment as it provides structural information and quantification simultaneously.[6][7] It is non-destructive and requires minimal sample preparation.
-
Comparison with HPLC:
-
Advantages of qNMR: It is a primary ratio method, meaning it does not require a specific reference standard of the analyte. It provides structural confirmation and can detect and quantify a wide range of impurities in a single experiment, provided they have unique NMR signals.
-
Disadvantages of qNMR: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. The presence of overlapping signals from impurities can complicate the analysis and reduce accuracy. HPLC offers superior sensitivity for trace impurity detection.[8]
-
Conclusion
For the routine purity validation of this compound, the proposed HPLC method offers the best combination of sensitivity, specificity, and robustness . It is well-suited for quantifying the main component and detecting potential process-related impurities and degradation products.
While GC can be a valuable tool for identifying volatile impurities, the risk of thermal degradation makes it a less reliable primary method for this specific carbamate. qNMR serves as an excellent complementary technique, particularly for the certification of reference standards and for obtaining an independent, direct measure of purity without the need for a specific analyte standard. However, its lower sensitivity for trace impurities makes HPLC the preferred method for routine quality control in a pharmaceutical setting. The choice of analytical technique should ultimately be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Separation of Benzyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. agilent.com [agilent.com]
- 6. tutorchase.com [tutorchase.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
A Comparative Guide to the Deprotection of the Carboxybenzyl (Cbz) Group
The carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1][2] Its stability across a range of reaction conditions and the variety of methods available for its removal make it a versatile tool for chemists.[1][3] The selection of an appropriate deprotection strategy is critical and depends on factors such as the substrate's functional group tolerance, scalability, and the desired reaction conditions.[4][5] This guide provides an objective comparison of the most common Cbz deprotection methods, supported by experimental data and detailed protocols.
Efficacy Comparison of Deprotection Methods
The primary methods for Cbz group removal can be broadly categorized into catalytic hydrogenolysis, acid-catalyzed cleavage, and nucleophilic displacement.[3][6] Each approach offers a unique profile of reactivity and chemoselectivity.
Data Summary of Common Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | |||||
| Standard Hydrogenation | H₂ (gas), 5-10% Pd/C | MeOH or EtOH, Room Temp, 1-72 h | >95 | Mild, neutral pH; clean byproducts (toluene and CO₂).[4][6] | Can be slow; potential for catalyst poisoning (e.g., by sulfur compounds); may reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[5][6][7] |
| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | MeOH or EtOH, Room Temp to reflux, 10 min - 3 h | >90 | Avoids the use of flammable H₂ gas, making it safer for larger scales; can be very rapid, especially with microwave heating.[2][4][6] | May still reduce other susceptible functional groups; reaction times can sometimes be longer than with H₂ gas.[6] |
| Acid-Catalyzed Cleavage | |||||
| Strong Acid | 33% HBr in Acetic Acid | Room Temp, 1-4 h | >90 | Effective for substrates incompatible with hydrogenation.[6][8] | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc); potential for side reactions like N-acetylation.[5][6] |
| Lewis Acid | AlCl₃ in HFIP | Room Temp | High | Mild and selective for Cbz over O- and N-benzyl groups; tolerates reducible functional groups.[6][9][10] | Requires anhydrous conditions; HFIP is a costly solvent.[5][6] |
| Nucleophilic Displacement | |||||
| Thiol-based | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | High | Superior for substrates with functionalities sensitive to both hydrogenolysis and strong acids.[2][9] | Requires heating; the thiol reagent has a strong, unpleasant odor.[2][5] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[6]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol%[6]
-
Methanol (MeOH) or Ethanol (EtOH)[4]
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)[6]
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite® for filtration[11]
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent such as MeOH or EtOH (10 mL) in a reaction flask.[1]
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.[11]
-
Seal the flask, evacuate the air, and backfill with an inert gas. Repeat this cycle three times.[1]
-
Evacuate the inert gas and introduce hydrogen gas (a balloon is often sufficient for atmospheric pressure).[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-16 hours.[11]
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[11]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[1]
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[6]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)[11]
-
Ammonium Formate (HCOONH₄)[11]
-
Methanol (MeOH)[11]
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH (10 mL).[11]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[11]
-
Add ammonium formate (3-5 equivalents) to the stirred suspension at room temperature. The reaction can be exothermic.[11]
-
Stir the mixture at room temperature or reflux. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[11]
-
Upon completion, filter the mixture through Celite® to remove the catalyst, washing with methanol.[11]
-
Evaporate the solvent under reduced pressure. The resulting product will be the formate salt.
-
If the free amine is desired, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid
This method is useful for substrates that are sensitive to hydrogenation conditions.[6]
Materials:
-
Cbz-protected compound
-
33% Hydrogen Bromide (HBr) in glacial acetic acid[8]
-
Glacial acetic acid[6]
-
Anhydrous diethyl ether[8]
Procedure:
-
Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid in a dry reaction flask.[6][8]
-
Add a solution of 33% HBr in acetic acid (e.g., 5-10 equivalents) to the stirred solution at room temperature.[8]
-
Stir the mixture at room temperature for 1 to 4 hours.[4][8]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, precipitate the product hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[8]
-
Collect the precipitate by filtration and wash with diethyl ether to remove residual acetic acid and benzyl bromide.[8]
-
Dry the solid product under vacuum.[8]
Reaction Mechanisms and Workflows
Visual representations of the reaction pathways and decision-making processes can aid in selecting and understanding the deprotection methods.
Caption: Decision tree for selecting a Cbz deprotection method.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[1]
Caption: Mechanism of Cbz deprotection via acid-catalyzed cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Bioorthogonal Ligation Reagents: Alternatives to Benzyl but-3-ynylcarbamate
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules in complex biological systems is paramount. Benzyl but-3-ynylcarbamate, a terminal alkyne, has traditionally been a valuable reagent for such purposes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the landscape of bioconjugation has evolved, offering a suite of alternative reagents with distinct advantages, particularly for applications in living systems. This guide provides an objective comparison of this compound with key alternative reagents, supported by experimental data and detailed protocols to inform the selection of the most appropriate tool for your research needs.
The primary alternatives to the copper-catalyzed approach involving reagents like this compound are the copper-free "click chemistry" methods. These bioorthogonal reactions proceed with high efficiency and specificity within physiological conditions without the need for cytotoxic copper catalysts. The two most prominent classes of reagents in this category are those used for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Performance Comparison of Bioconjugation Reagents
The choice of a bioconjugation reagent is often a trade-off between reaction kinetics, stability, and the physicochemical properties of the reagent and the resulting linkage. The following table summarizes the key performance characteristics of this compound (representing CuAAC) and its main copper-free alternatives.
| Reagent Class | Specific Reagent Examples | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Terminal Alkyne | This compound | CuAAC | ~1 - 10⁴ | High reaction rates, small and non-perturbing alkyne tag, well-established protocols.[1][2] | Requires cytotoxic copper(I) catalyst, potential for off-target effects and cellular toxicity in living systems.[3][4][5] |
| Strained Cyclooctyne | Dibenzocyclooctyne (DBCO) | SPAAC | ~0.24 - 1.0 (with benzyl azide) | Copper-free, highly biocompatible, good reaction rates.[6] | Larger and more hydrophobic than terminal alkynes, can be less stable in the presence of thiols.[7] |
| Strained Cyclooctyne | Bicyclo[6.1.0]nonyne (BCN) | SPAAC | ~0.07 - 0.29 (with benzyl azide) | Copper-free, highly biocompatible, more stable than DBCO in reducing environments, smaller and less hydrophobic than DBCO.[7] | Generally slower reaction rates than DBCO.[6] |
| Strained Alkene & Diene | trans-Cyclooctene (TCO) & Tetrazine | IEDDA | >800 (up to 10⁶) | Extremely fast reaction kinetics, copper-free, highly bioorthogonal.[1] | TCO can be unstable in vivo, potential for side reactions of tetrazines.[8] |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with an alkyne-containing probe, such as one derived from this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-probe (e.g., a fluorescent dye functionalized with a terminal alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.
-
Prepare the click-chemistry reaction mixture: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50 µL)
-
PBS buffer (90 µL)
-
Alkyne-probe solution (20 µL of a 2.5 mM stock)
-
-
Add the catalyst components:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate the reaction: Add 10 µL of 300 mM sodium ascorbate solution to start the reaction and vortex briefly.
-
Incubate: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and purify the labeled protein using a desalting column.
Protocol 2: General Procedure for Antibody Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized probe. A similar protocol can be followed for BCN reagents.
Materials:
-
Azide-modified antibody (1-5 mg/mL in PBS, pH 7.4)
-
DBCO-functionalized probe (e.g., DBCO-PEG-fluorophore) stock solution (e.g., 10 mM in DMSO)
-
Desalting column
Procedure:
-
Prepare the antibody solution: Ensure the antibody solution is free of extraneous amine-containing molecules.
-
Reaction setup: Add a 2-4 fold molar excess of the DBCO-functionalized probe to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
Purification: Purify the conjugated antibody using a desalting column to remove unreacted probe.
Protocol 3: General Procedure for Live Cell Labeling via Inverse-Electron-Demand Diels-Alder (IEDDA)
This protocol outlines the labeling of live cells that have been metabolically engineered to display a TCO-modified molecule on their surface, followed by reaction with a tetrazine-fluorophore conjugate.
Materials:
-
Live cells expressing a TCO-modified biomolecule
-
Tetrazine-fluorophore conjugate stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell preparation: Plate cells and allow them to adhere and grow under standard culture conditions.
-
Tetrazine ligation:
-
Prepare a working solution of the tetrazine-fluorophore in imaging medium to a final concentration of 1-5 µM.
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells 2-3 times with fresh imaging medium to remove any unreacted tetrazine-fluorophore.
-
Imaging: Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
Reaction Mechanisms
Caption: Comparison of CuAAC, SPAAC, and IEDDA reaction mechanisms.
Experimental Workflow for Bioconjugation
Caption: General experimental workflows for bioconjugation using CuAAC, SPAAC, and IEDDA.
Conclusion
The choice between this compound (for CuAAC) and its copper-free alternatives depends heavily on the specific application. For in vitro applications where speed is critical and cytotoxicity is not a concern, CuAAC remains a powerful and cost-effective method.[6] However, for applications involving live cells or in vivo studies, the biocompatibility of SPAAC and the exceptional speed of IEDDA make them superior choices.
DBCO offers faster kinetics within the SPAAC family, making it suitable for rapid labeling, while BCN provides enhanced stability in reducing environments, a crucial factor for intracellular studies.[7] For experiments requiring the utmost speed and efficiency, particularly at low concentrations, the tetrazine-TCO ligation in IEDDA is unparalleled.[1]
By carefully considering the quantitative data on reaction kinetics and stability, alongside the provided experimental protocols, researchers can select the optimal reagent to achieve their scientific goals in the dynamic fields of chemical biology and drug development.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Orthogonality of the Benzyl Carbamate Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly peptides and pharmaceuticals, the strategic use of protecting groups is a cornerstone of success. The benzyl carbamate (Cbz or Z) group, a stalwart in organic synthesis, offers a distinct set of advantages due to its unique stability profile. This guide provides an objective comparison of the Cbz protecting group with two other widely used amine protecting groups, the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. The focus of this comparison is the orthogonality of the Cbz group, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
The Principle of Orthogonality
In the context of protecting groups, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others within the same molecule, under specific and non-interfering reaction conditions.[1][2] This principle is fundamental to the stepwise construction of complex molecules, such as peptides, where different functional groups must be unmasked at various stages of the synthesis.[1] The Cbz, Boc, and Fmoc protecting groups form a nearly ideal orthogonal set, as their cleavage conditions are distinct: Cbz is typically removed by hydrogenolysis, Boc by acid, and Fmoc by base.[3]
Comparative Stability and Deprotection
The utility of the Cbz group lies in its robustness toward both the acidic conditions used to cleave Boc groups and the basic conditions used for Fmoc removal. This allows for the selective deprotection of Boc and Fmoc groups while the Cbz-protected amine remains intact, offering valuable flexibility in synthetic planning.
Data Presentation: Comparison of Amine Protecting Groups
| Feature | Benzyl Carbamate (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Typical Introduction | Benzyl chloroformate (Cbz-Cl), Base | Di-tert-butyl dicarbonate (Boc₂O), Base | Fmoc-Cl or Fmoc-OSu, Base |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4] | Strong Acid (e.g., TFA, HCl)[5][6] | Base (e.g., 20% Piperidine in DMF)[6][7] |
| Orthogonal To | Boc, Fmoc[4] | Cbz, Fmoc[8] | Cbz, Boc[6] |
| Key Advantages | Stable to a wide range of non-reductive conditions, often imparts crystallinity.[5][6] | Easily removed with acid, suitable for automated synthesis.[9] | Very mild deprotection conditions, UV-active for reaction monitoring.[10] |
| Potential Limitations | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur-containing residues); catalyst can be pyrophoric.[2] | Strong acid can cleave other acid-labile groups and degrade sensitive residues.[5] | Base-lability can be an issue with base-sensitive functionalities; dibenzofulvene byproduct can form adducts.[7] |
Quantitative Stability under Orthogonal Deprotection Conditions
| Protecting Group | Stability in 20% Piperidine/DMF (Fmoc Deprotection) | Stability in 50% TFA/DCM (Boc Deprotection) | Stability under H₂/Pd-C (Cbz Deprotection) |
| Cbz | Stable[6] | Generally Stable (cleaved by very strong acids like HBr/AcOH)[11] | Labile[4] |
| Boc | Stable[5] | Labile[1][5] | Stable[12] |
| Fmoc | Labile[7] | Stable[13] | Generally Stable (can be cleaved under certain conditions)[7][13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the orthogonal relationships and a logical workflow for selecting a protecting group strategy.
Experimental Protocols
The following are representative experimental protocols for the protection of a primary amine with the Cbz group and its selective deprotection in the presence of Boc and Fmoc groups.
Protocol 1: Cbz Protection of a Primary Amine[4]
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amine.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection of Boc in the Presence of Cbz[5]
Materials:
-
Cbz- and Boc-diprotected compound (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the diprotected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the Cbz-protected, Boc-deprotected product.
Protocol 3: Selective Deprotection of Fmoc in the Presence of Cbz
Materials:
-
Cbz- and Fmoc-diprotected compound (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the diprotected compound in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The deprotection is typically rapid (5-30 minutes).
-
Monitor the reaction by TLC.
-
Once complete, remove the DMF and piperidine under reduced pressure (high vacuum).
-
The crude product can be purified by an appropriate workup, such as precipitation or chromatography, to isolate the Cbz-protected, Fmoc-deprotected product.
Conclusion
The benzyl carbamate (Cbz) protecting group is a vital tool in organic synthesis, offering a high degree of orthogonality with the commonly used Boc and Fmoc protecting groups. Its stability to both acidic and basic conditions allows for selective deprotection strategies that are crucial for the synthesis of complex molecules. While the primary method for Cbz cleavage, catalytic hydrogenolysis, has its own set of incompatibilities, its orthogonality provides a unique and powerful option in the synthetic chemist's toolbox. The choice between Cbz, Boc, and Fmoc will ultimately depend on the overall synthetic strategy, the nature of the substrate, and the desired reaction conditions for subsequent steps.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. echemi.com [echemi.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
A Comparative Analysis of Benzyl but-3-ynylcarbamate Performance in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of Benzyl but-3-ynylcarbamate in a variety of common laboratory solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this report outlines expected trends based on the known chemical properties of N-benzylcarbamates and alkynyl compounds. Detailed experimental protocols are provided to enable researchers to generate precise data for their specific applications.
Expected Performance Characteristics
The solubility and stability of this compound are critical parameters for its effective use in synthesis, purification, and formulation. The following table summarizes the expected performance in a range of solvent systems based on general principles of organic chemistry.
Table 1: Predicted Solubility and Stability of this compound in Various Solvents
| Solvent System | Predicted Solubility | Predicted Stability | Rationale |
| Polar Aprotic | |||
| Acetonitrile (MeCN) | Moderate to High | High | The polar nature of the carbamate group should allow for good solvation by acetonitrile. The aprotic nature of the solvent is not expected to promote degradation. |
| Dimethylformamide (DMF) | High | Moderate | DMF is a strong polar aprotic solvent and is expected to readily dissolve the compound. However, residual amines or water in DMF could potentially lead to slow hydrolysis or other side reactions over extended periods or at elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | High | Moderate to High | Similar to DMF, DMSO is a highly polar solvent that should effectively dissolve the carbamate. It is generally considered a stable solvent for many organic compounds. |
| Tetrahydrofuran (THF) | Moderate | High | As a less polar ether-based solvent, THF is expected to offer moderate solubility. It is generally unreactive towards carbamates under neutral conditions. |
| Polar Protic | |||
| Methanol (MeOH) / Ethanol (EtOH) | Moderate | Low to Moderate | The hydroxyl group of alcohols can potentially act as a nucleophile, leading to transesterification or solvolysis of the carbamate, especially in the presence of acid or base catalysts or at elevated temperatures. |
| Water | Low | Low | The presence of the benzyl and butynyl groups makes the molecule largely nonpolar, predicting low aqueous solubility. Carbamates can be susceptible to hydrolysis, particularly under acidic or basic conditions. |
| Nonpolar | |||
| Dichloromethane (DCM) | High | High | The compound is expected to be highly soluble in this chlorinated solvent. DCM is a common, non-reactive solvent for many organic reactions involving carbamates. |
| Toluene | Moderate to High | High | The aromatic nature of toluene should facilitate the dissolution of the benzyl-containing compound. Toluene is generally inert. |
| Hexanes / Heptane | Low | High | These nonpolar aliphatic solvents are unlikely to effectively solvate the polar carbamate functional group, leading to low solubility. |
Experimental Protocols
To obtain precise performance data for this compound, the following experimental protocols are recommended.
Determination of Solubility
This protocol outlines a standard method for determining the solubility of an organic compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., Acetonitrile, DMF, DMSO, THF, Methanol, Ethanol, Water, Dichloromethane, Toluene, Hexanes)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Prepare a series of saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.
-
After equilibration, cease stirring and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples by HPLC or GC to determine the concentration of the dissolved this compound.
-
Calculate the solubility in units such as mg/mL or mol/L.
Analysis of Stability
This protocol describes a method to assess the stability of this compound in different solvents over time.
Materials:
-
This compound
-
A selection of solvents
-
Vials with screw caps
-
Constant temperature chamber or oven
-
HPLC or GC system
Procedure:
-
Prepare stock solutions of this compound of a known concentration in each of the selected solvents.
-
Dispense aliquots of each solution into separate, sealed vials.
-
Store the vials under controlled conditions (e.g., room temperature, elevated temperature) for a defined period (e.g., 1, 3, 7, 14, and 30 days).
-
At each time point, remove a vial for each solvent and analyze the sample by HPLC or GC.
-
Quantify the amount of remaining this compound and identify any degradation products by comparing the chromatograms to that of a freshly prepared standard solution.
-
Plot the concentration of this compound as a function of time for each solvent to determine the degradation kinetics.
Visualizations
Experimental Workflow for Performance Analysis
The following diagram illustrates the general workflow for the performance analysis of this compound.
Caption: Workflow for Solubility and Stability Testing.
Logical Relationship for Solvent Selection
The choice of solvent is dictated by the experimental requirements and the chemical nature of the solute. This diagram outlines the logical considerations for solvent selection.
Caption: Solvent Selection Decision Process.
Alternatives to Benzyl Carbamate Protecting Groups
While the benzylcarbamate (Cbz or Z) group is a widely used protecting group for amines, several alternatives exist that may be more suitable for specific synthetic strategies, particularly when hydrogenolysis is not a viable deprotection method.
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Common Reagent for Introduction | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzylcarbamate | Cbz, Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis); HBr/AcOH | Stable to many reagents; extensive literature. | Requires hydrogenation which can reduce other functional groups (e.g., alkynes, alkenes). |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Easily removed under acidic conditions; orthogonal to Cbz. | Acid-labile, not suitable for acid-sensitive substrates. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Base-labile; widely used in solid-phase peptide synthesis; orthogonal to Boc and Cbz. | Not stable to basic conditions. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Cleaved under neutral conditions; orthogonal to Boc, Cbz, and Fmoc. | Requires a palladium catalyst which can be expensive and may require removal. |
The selection of an appropriate protecting group is crucial for the successful execution of a multi-step synthesis. Researchers should carefully consider the stability of the protecting group to all planned reaction conditions and the orthogonality of its removal with respect to other protecting groups present in the molecule.
Safety Operating Guide
Essential Safety and Logistics for Handling Benzyl but-3-ynylcarbamate
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical compounds is paramount to ensuring both personal safety and experimental integrity. This guide provides immediate, essential safety protocols and logistical information for Benzyl but-3-ynylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar molecules, including carbamates and terminal alkynes, to establish a robust safety framework. A thorough, site-specific risk assessment should always be conducted before commencing any work with this chemical.
Hazard Identification and Safety Overview
This compound contains a carbamate functional group and a terminal alkyne. Carbamates are a class of compounds with varying toxicity, with some suspected of causing cancer and causing serious eye irritation.[1] The terminal alkyne presents a significant hazard due to its acidic proton, which can form explosive acetylide compounds, particularly in the presence of certain metal salts (e.g., copper, silver, mercury) or strong bases.[2] Therefore, all handling and disposal procedures must be conducted with extreme caution in a controlled laboratory environment.
Key Hazards:
-
Eye Irritation: Similar carbamates are known to cause serious eye irritation.[1]
-
Potential Carcinogen: Some carbamates are suspected of causing cancer.[1]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Explosive Acetylide Formation: The terminal alkyne can form explosive compounds.[2]
-
Combustibility: The compound is likely combustible.[1]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and mitigate risks.
1. Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood to avoid inhalation of any dust, aerosols, or vapors.[2][4]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][3]
-
Keep the work area free of incompatible materials, especially strong bases (unless part of a controlled reaction), strong oxidizing agents, and heavy metal salts.[2][3]
2. Personal Protective Equipment (PPE):
-
A comprehensive PPE ensemble is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[3] | To protect against splashes and eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm thickness).[4] Gloves must be inspected before use and disposed of after contamination. | To prevent skin contact. |
| Body Protection | A flame-resistant lab coat.[2] For larger quantities or splash risks, consider a chemical-resistant apron or suit.[5] | To protect skin from contamination. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter is required if there is a risk of generating dusts or aerosols, or if irritation is experienced.[1] | To prevent inhalation of harmful particles. |
3. Handling the Compound:
-
Avoid all direct contact with the substance.
-
Minimize the generation of dust and aerosols.
-
Do not eat, drink, or smoke in the work area.[6]
-
Wash hands thoroughly after handling the compound.
4. Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with a suitable solvent (e.g., isopropanol) and carefully transfer it to a sealed, labeled hazardous waste container.[1] Use absorbent paper dampened with the solvent to clean the area.
-
Large Spills: Evacuate the area and consult your institution's emergency procedures.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical step in the safe management of this chemical. All waste is considered hazardous.
1. Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses must be collected in a compatible, leak-proof, and sealable liquid hazardous waste container.[4]
-
Unused Compound: Unused or expired this compound should not be quenched in its original container. It should be securely sealed, labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.[2]
2. Quenching of Reaction Mixtures:
-
Reaction mixtures containing this compound must be carefully quenched to neutralize any reactive species before disposal.[2]
-
Quenching Procedure (Illustrative Example):
-
Cool the reaction mixture in an ice bath.
-
Slowly and dropwise, add a proton-donating quenching agent such as isopropanol.[2]
-
Monitor for any gas evolution and continue the addition until it ceases.
-
Allow the mixture to slowly warm to room temperature while stirring.
-
Once the quenching is complete, transfer the mixture to a labeled hazardous waste container.[2]
-
3. Container Management and Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Chemical Waste" and list all constituents, including solvents and "this compound".[2][4]
-
Keep waste containers securely sealed when not in use and store them in a designated, well-ventilated, and secure satellite accumulation area.[2][8]
4. Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[2][4]
-
Never dispose of this chemical down the drain or in regular solid waste.[4]
Quantitative Data Summary
Since no specific data exists for this compound, the following table presents data for a structurally related carbamate, Benzyl carbamate, for reference.
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Melting Point/Range | 86 - 89 °C / 186.8 - 192.2 °F | [3] |
| Boiling Point/Range | No information available | [3] |
| Flash Point | No information available | [3] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
